Tyrothricin
Description
This compound is a Protein drug with a maximum clinical trial phase of IV and is indicated for eye infection.
A polypeptide antibiotic mixture obtained from Bacillus brevis. It consists of a mixture of three tyrocidines (60%) and several gramicidins (20%) and is very toxic to blood, liver, kidneys, meninges, and the olfactory apparatus. It is used topically.
See also: Bacitracin (related); Thiostrepton (related).
Structure
2D Structure
Properties
Key on ui mechanism of action |
Tyrocidines have a β-sheet structure containing both L and D amino acids. These structural features contribute to the formation of a curved dimer in which most amino acid side chains are located on the convex surface. The dimer orients itself at the membrane-water interface on bacterial cells with the relatively hydrophilic back-bone on the concave side facing the external environment and the many hydrophobic side chains on the convex side facing into the cell's lipid bilayer. The tyrocidine dimer is able to disrupt the cell membrane producing leakage of cell contents but the exact mechanism of this permeabilization is unclear. Tyrocidines appear to act as reversible non-competitive inhibitors of acetylcholinesterase and β-galactosidase. The relation of this to their antibacterial action is unknown. Gramcidins adopt similar β-sheet structures but are capable of forming β-helices. They can either form a double helix, running either parallel or anti-parallel, or a helical dimer wherein the N-termini of each polypeptide meets in the middle of the lipid bilayer. The alternating L and D amino acid structure allows the hydrophobic side chains to point outwards into the lipid bilayer, leaving the more hydrophilic backbone to form the lumen of the pore. The carbonyl oxygen atoms aid in the transport of cations through the pore. In both double helix and helical dimer conformations, gramcidins are capable of transporting monovalent cations through the membrane. Divalent cations result in blockage of the pore or channel when bound. Loss of potassium ions through membrane permeabilization seems to inhibit bacterial growth. Gramcidin also appears to be able to insert into the mitochondial membrane and conduct hydrogen ions. This results in an uncoupling of oxidative phosphorylation from ATP generation due to the loss of the hydrogen ion gradient necessary for H+ATPase function. |
|---|---|
CAS No. |
1404-88-2 |
Molecular Formula |
C65H85N11O13 |
Molecular Weight |
1228.4 g/mol |
IUPAC Name |
3-[(3R,6S,9S,12S,15S,17S,20S,22R,25S,28S)-20-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,22,25-tribenzyl-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,18,21,24,27-nonaoxo-12-propan-2-yl-1,4,7,10,13,16,19,23,26-nonazabicyclo[26.3.0]hentriacontan-17-yl]propanoic acid |
InChI |
InChI=1S/C65H85N11O13/c1-38(2)32-49-60(84)74-52(36-42-20-12-7-13-21-42)65(89)76-31-15-23-53(76)63(87)73-51(34-41-18-10-6-11-19-41)61(85)70-47(33-40-16-8-5-9-17-40)57(81)48(37-54(67)78)71-59(83)46(28-29-55(79)80)68-50(35-43-24-26-44(77)27-25-43)62(86)75-56(39(3)4)64(88)69-45(22-14-30-66)58(82)72-49/h5-13,16-21,24-27,38-39,45-53,56,68,77H,14-15,22-23,28-37,66H2,1-4H3,(H2,67,78)(H,69,88)(H,70,85)(H,71,83)(H,72,82)(H,73,87)(H,74,84)(H,75,86)(H,79,80)/t45-,46-,47+,48-,49-,50-,51-,52+,53-,56-/m0/s1 |
InChI Key |
NLJVXZFCYKWXLH-DXTIXLATSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)C(NC(=O)C(NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Appearance |
Solid powder |
Other CAS No. |
1404-88-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Insoluble |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Disruption: A Technical Guide to Tyrothricin's Mechanism of Action on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin, a complex of antimicrobial peptides produced by the soil bacterium Brevibacillus brevis, has a long history of effective topical use against Gram-positive bacteria. Its sustained efficacy and low incidence of bacterial resistance have spurred renewed interest in its mechanism of action as a potential template for novel antibiotic development. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts bacterial cell membranes, focusing on its two primary constituents: the linear polypeptide gramicidin and the cyclic decapeptide tyrocidine . This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows.
This compound's bactericidal activity is primarily attributed to its profound and multifaceted assault on the bacterial cell membrane.[1] The two components, gramicidin and tyrocidine, employ distinct yet complementary strategies to compromise membrane integrity, leading to rapid cell death.[2]
Core Mechanisms of Action
Gramicidin: The Ion Channel Architect
Gramicidin's primary mechanism of action is the formation of transmembrane ion channels.[3] These channels are specifically permeable to monovalent cations, such as potassium (K+) and sodium (Na+).[3] The influx and efflux of these ions along their concentration gradients dissipate the bacterial membrane potential, a critical component of cellular energy production and homeostasis.[4] This disruption of the electrochemical gradient ultimately leads to the inhibition of essential cellular processes and cell death.[5]
Tyrocidine: The Membrane Disruptor
In contrast to the specific ion channels formed by gramicidin, tyrocidine acts as a more general disruptor of the bacterial membrane.[6] Its proposed mechanisms include:
-
Pore Formation: Tyrocidine aggregates within the lipid bilayer to form pores, leading to the leakage of cellular contents.
-
Lipid Phase Separation: It can induce the separation of lipid domains within the membrane, altering its fluidity and disrupting the function of embedded proteins.[7]
-
Detergent-like Effects: At higher concentrations, tyrocidine can exhibit detergent-like properties, effectively solubilizing the membrane.
Quantitative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound, gramicidin, and tyrocidine against a range of Gram-positive bacteria. This data provides a quantitative measure of their potent antibacterial activity.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | MIC (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | ≤ 4 | [8] |
| Staphylococcus aureus (MRSA) | ≤ 4 | [8] |
| Staphylococcus haemolyticus | ≤ 4 | [8] |
| Streptococcus pyogenes | ≤ 4 | [8] |
| Enterococcus faecalis | ≤ 4 | [8] |
| Corynebacterium spp. | ≤ 4 | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Gramicidin against Various Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1 - 4 | [9] |
| Enterococcus faecalis | 4 | [9] |
| Acinetobacter baumannii | 8 | [10] |
| Escherichia coli | 32 | [10] |
| Klebsiella pneumoniae | 128 | [10] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Tyrocidine A against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 16 | [11] |
| Bacillus subtilis | 5.4 | [12] |
| Micrococcus luteus | 1 - 25 | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound and its components.
Membrane Potential Assay using DiSC₃(5)
This assay measures changes in bacterial membrane potential. The fluorescent dye DiSC₃(5) accumulates in polarized membranes, leading to fluorescence quenching. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[5]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
5 mM HEPES buffer with 5 mM glucose (for E. coli) or 20 mM glucose (for S. aureus), pH 7.4[13]
-
DiSC₃(5) stock solution (400 µM in ethanol)[13]
-
4 M KCl stock solution[13]
-
Test compounds (this compound, gramicidin, or tyrocidine)
-
Fluorometer with excitation at 622 nm and emission at 670 nm[13]
Procedure:
-
Cell Preparation:
-
Dye Loading:
-
For S. aureus: Add KCl to a final concentration of 200 mM and incubate with shaking for 30 minutes at room temperature. Then, add DiSC₃(5) to a final concentration of 0.8 µM and incubate with shaking for 40 minutes in the dark.[13]
-
For other Gram-positive bacteria: Add DiSC₃(5) to a final concentration of 0.4 µM and incubate for approximately 30 minutes until a stable reduction in fluorescence is observed.[6]
-
-
Measurement:
Membrane Permeabilization Assay using Propidium Iodide (PI)
Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.[14]
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or saline
-
Propidium iodide (PI) solution (1 mg/mL)
-
Test compounds
-
Fluorescence microscope or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm)[15]
Procedure:
-
Cell Preparation:
-
Resuspend bacteria in PBS or saline to a concentration of 10⁸-10⁹ cells/mL for microscopy or 10⁶ cells/mL for flow cytometry.
-
-
Staining and Treatment:
-
Add 1 µL of PI solution to 1 mL of the bacterial suspension.
-
Add the test compound at the desired concentration.
-
Incubate at room temperature in the dark for 5-15 minutes.[16]
-
-
Analysis:
-
Microscopy: Place 5 µL of the stained suspension on a slide, cover with a coverslip, and visualize using a fluorescence microscope.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of permeabilized cells.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental workflows.
Caption: Mechanism of Action of Gramicidin.
Caption: Mechanism of Action of Tyrocidine.
Caption: Experimental Workflow for Membrane Potential Assay.
Conclusion
The dual-pronged attack of this compound on bacterial cell membranes, through the ion channel formation by gramicidin and the multifaceted disruption by tyrocidine, provides a robust mechanism of action that has proven difficult for bacteria to develop resistance against. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols as outlined in this guide, is crucial for leveraging these natural antimicrobial peptides in the development of next-generation therapeutics to combat the growing threat of antibiotic resistance. The provided methodologies and visualizations serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Note of Caution: Gramicidin Affects Signaling Pathways Independently of Its Effects on Plasma Membrane Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrocidine - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 14. genecopoeia.com [genecopoeia.com]
- 15. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 16. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Discovery and Isolation of Tyrothricin from Brevibacillus brevis
A Foreword for Researchers, Scientists, and Drug Development Professionals
The discovery of tyrothricin by René Dubos in 1939 marked a pivotal moment in the dawn of the antibiotic era, predating the widespread clinical use of penicillin. This seminal work not only provided one of the first commercially produced antibiotics but also validated the systematic screening of soil microorganisms as a fruitful source of novel therapeutic agents. This guide provides a detailed technical overview of the original discovery and the methodologies for the isolation of this compound from its source, the soil bacterium Brevibacillus brevis (formerly classified as Bacillus brevis). The information presented herein is intended to serve as a comprehensive resource, offering both historical context and practical experimental details for researchers in microbiology, natural product chemistry, and antibiotic development.
Historical Perspective: The Pioneering Work of René Dubos
In the late 1930s, René Dubos, a French-American microbiologist at The Rockefeller Institute, embarked on a systematic search for soil-dwelling microbes capable of destroying pathogenic bacteria.[1][2] His approach was guided by the principle of "enrichment culture," a concept that involved cultivating soil samples in the presence of specific pathogenic bacteria to encourage the proliferation of microbes that could antagonize them.[2] This led to the isolation of a spore-forming bacillus, Bacillus brevis, from a soil sample that had been continuously enriched with pathogenic cocci.[2] Dubos observed that a substance produced by this bacterium was potently bactericidal against Gram-positive organisms.[2] This substance, a crude alcohol-soluble extract, was named this compound.[2] Subsequent work by Dubos and his colleague Rollin Hotchkiss revealed that this compound was, in fact, a complex mixture of two distinct polypeptide antibiotics: gramicidin and tyrocidine.[2]
Composition and Mechanism of Action
This compound is a complex of antimicrobial peptides, primarily consisting of two main components:
-
Tyrocidines: These are cyclic decapeptides that make up the majority of the this compound complex. They act as cationic detergents, disrupting the integrity of the bacterial cell membrane, which leads to leakage of cellular contents and cell death.
-
Gramicidins: These are linear pentadecapeptides. They form transmembrane channels that allow the passage of monovalent cations, thereby disrupting the ion gradients essential for cellular function.
The combined action of these peptides results in a potent bactericidal effect, particularly against Gram-positive bacteria.
Experimental Protocols
The following sections detail the methodologies for the cultivation of Brevibacillus brevis, and the extraction, purification, and bioactivity assessment of this compound.
Cultivation of Brevibacillus brevis for this compound Production
The production of this compound is typically carried out via submerged fermentation, which allows for greater yields and more controlled conditions compared to surface cultures.
3.1.1 Inoculum Preparation
-
A stock culture of Brevibacillus brevis is used to inoculate a suitable nutrient agar slant.
-
The slant is incubated at 37°C for 18-24 hours to obtain a fresh, active culture.
-
A small amount of the resulting growth is transferred to a flask containing a liquid nutrient medium.
-
This seed culture is incubated for 18-24 hours to generate a sufficient inoculum for the main fermentation.
3.1.2 Fermentation Medium and Conditions
A variety of media have been developed for the production of this compound. A common and effective medium utilizes corn steep water and glucose.
Table 1: Composition of Fermentation Medium for this compound Production
| Component | Concentration |
| Corn Steep Water | 4% (by weight) |
| Glucose (Cerelose) | 1-3% |
| Potassium Dihydrogen Phosphate | As required for buffering |
| Calcium Carbonate | As required for buffering |
Fermentation Parameters:
-
pH: The medium is adjusted to a neutral or slightly alkaline pH (around 7.0) before sterilization.
-
Temperature: The fermentation is maintained at a temperature between 30°C and 40°C, with 37°C being optimal.[3]
-
Aeration: As Brevibacillus brevis is an aerobic organism, the culture must be supplied with sterile air or another oxygen-containing gas throughout the fermentation process.[3] This can be achieved through sparging in a bioreactor or by vigorous shaking of the culture flasks.
-
Duration: The fermentation is typically carried out for a period of 4 to 6 days.[3]
Extraction and Purification of this compound
This compound is primarily located within the bacterial cells and is released upon autolysis. The extraction process leverages its solubility in alcohol and insolubility in water.
3.2.1 Crude Extraction
-
At the end of the fermentation, the culture broth is acidified to precipitate the bacterial cells and the this compound.
-
The precipitate is collected by centrifugation or filtration.
-
The resulting cell paste is then extracted with ethanol. This compound dissolves in the ethanol, while many cellular components do not.
-
The ethanolic extract is separated from the solid residue by filtration or centrifugation.
-
The crude this compound is then precipitated from the ethanol extract by the addition of an equal volume of saline solution.
-
The precipitate is collected, washed, and dried.
3.2.2 Fractionation of Gramicidin and Tyrocidine
A historical method for separating the two major components of this compound involves solvent-solvent extraction.
-
The crude this compound is dissolved in absolute ethanol.
-
Benzene is added to the solution, followed by the addition of water, with thorough mixing.
-
The mixture is then centrifuged to separate the benzene and aqueous-alcohol layers.
-
The benzene layer, containing the gramicidin, is separated and evaporated to dryness to yield amorphous gramicidin. This can be further purified by crystallization from acetone.[4]
-
The tyrocidine in the aqueous-alcohol layer is precipitated by the addition of an inorganic salt, such as sodium chloride.[4]
-
The tyrocidine precipitate is collected by filtration and can be further purified.
Bioactivity Assessment: Broth Microdilution Method
The antimicrobial activity of this compound and its purified components is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
3.3.1 Protocol for MIC Determination
-
Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: The test bacterium (e.g., Staphylococcus aureus) is grown in MHB to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]
-
Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[1] A positive control well (broth and inoculum without antibiotic) and a negative control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours.[1]
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Quantitative Data
The following tables summarize key quantitative data related to the production and antimicrobial activity of this compound.
Table 2: this compound Yield from Brevibacillus brevis in Submerged Culture
| Medium Composition | Fermentation Time (Days) | Yield (g/L) |
| 4% Corn Steep Water + 1% Glucose + Salts | 4 | 0.40 |
| 4% Corn Steep Water + 1% Glucose + Salts | 6 | 1.0 |
| 4% Corn Steep Water + 2% Glucose + Salts | 6 | 1.6 |
| 4% Corn Steep Water + 3% Glucose + Salts | 6 | 1.77 |
Data adapted from U.S. Patent 2,602,043.[3]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms
| Microorganism | Number of Strains Tested | MIC Range (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (MSSA) | 20 | ≤ 4 | 2 |
| Staphylococcus aureus (MRSA) | 20 | ≤ 4 | 4 |
| Staphylococcus haemolyticus | 20 | ≤ 4 | 2 |
| Streptococcus pyogenes | 20 | ≤ 4 | 1 |
| Enterococcus faecalis | 20 | ≤ 4 | 4 |
| Corynebacterium spp. | 20 | ≤ 4 | 2 |
| Candida albicans | 20 | 16 - 32 | 16 |
| Candida parapsilosis | 20 | 16 - 32 | 32 |
MIC90: The concentration that inhibits at least 90% of the tested strains. Data adapted from Stauss-Grabo et al. (2014).[5]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
References
An In-Depth Technical Guide to the Tyrothricin Biosynthesis Pathway in Bacillus brevis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrothricin, a complex of antimicrobial peptides produced by the soil bacterium Bacillus brevis, has a long history of clinical use as a topical antibiotic. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a particular focus on the non-ribosomal peptide synthetase (NRPS) machinery responsible for its synthesis. We delve into the genetic organization of the this compound biosynthetic gene cluster, the modular architecture of the synthetase enzymes, and the biochemical reactions they catalyze. This document consolidates quantitative data on enzyme kinetics and product yields, presents detailed experimental protocols for studying this pathway, and utilizes visualizations to illustrate the core molecular processes and experimental workflows. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, enzymology, and antibiotic development.
Introduction
This compound is a mixture of two main classes of peptide antibiotics: the linear gramicidins and the cyclic tyrocidines.[1][2] First isolated in 1939 by René Dubos, it was one of the first commercially produced antibiotics.[1] Its synthesis is a classic example of non-ribosomal peptide synthesis, a process independent of messenger RNA and the ribosome, carried out by large, multi-functional enzymes known as non-ribosomal peptide synthetases (NRPSs).[3][4] Understanding the intricacies of the this compound biosynthesis pathway offers opportunities for bioengineering and the generation of novel antibiotic derivatives to combat the growing threat of antimicrobial resistance.
This guide will focus on the biosynthesis of tyrocidines, the cyclic decapeptides that constitute a major part of the this compound complex.
The Tyrocidine Biosynthetic Gene Cluster (tyc Operon)
The biosynthesis of tyrocidine is encoded by the tyc operon in Bacillus brevis. This operon spans approximately 39.5 kb and contains the structural genes for the three tyrocidine synthetases: tycA, tycB, and tycC.[3][4] These genes are transcribed in the same direction, with tycB located at the 3' end of tycA.[3] Downstream of the tycC gene, there are open reading frames predicted to encode ABC transporters, which may be involved in conferring resistance to tyrocidine by exporting the antibiotic out of the cell.[3]
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
The synthesis of the tyrocidine decapeptide is an elegant, assembly-line-like process catalyzed by a complex of three multi-enzyme synthetases: TycA, TycB, and TycC. Each of these synthetases is modular, with each module being responsible for the incorporation of one specific amino acid into the growing peptide chain.[3][4]
The domains within each module have distinct catalytic functions:
-
Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate at the expense of ATP.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine cofactor.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T domain of the preceding module.
-
Epimerization (E) Domain: In specific modules, this domain converts an L-amino acid to its D-isomer after it has been incorporated into the peptide chain.
-
Thioesterase (TE) Domain: Located at the C-terminus of the final synthetase (TycC), this domain is responsible for the release and cyclization of the completed decapeptide.
TycA Synthetase
-
Gene: tycA
-
Structure: A single-module synthetase.
-
Function: Activates the first amino acid of the tyrocidine chain, L-phenylalanine, and catalyzes its epimerization to D-phenylalanine.
TycB Synthetase
-
Gene: tycB
-
Function: Incorporates the next three amino acids in the sequence: L-proline, L-phenylalanine, and a second D-phenylalanine (epimerized from L-phenylalanine).
TycC Synthetase
-
Gene: tycC
-
Function: Adds the final six amino acids to the peptide chain: L-asparagine, L-glutamine, L-tyrosine, L-valine, L-ornithine, and L-leucine. The integrated thioesterase (TE) domain at the C-terminus of TycC catalyzes the cyclization and release of the final tyrocidine A molecule.
Quantitative Data
Enzyme Kinetics of Adenylation Domains
The substrate specificity of the NRPS machinery is primarily determined by the adenylation domains. The kinetic parameters for the activation of cognate amino acids by the respective A-domains are crucial for understanding the efficiency of the biosynthetic pathway. While a comprehensive dataset with both Km and kcat values is not available in a single source, the Km values for the expressed adenylation domains have been reported to be comparable to those of the undissected wild-type enzymes.[3]
| Synthetase | Module | Amino Acid | Km (µM) | kcat (s-1) | Reference |
| TycA | 1 | L-Phenylalanine | Data not available | Data not available | |
| TycB | 2 | L-Proline | Data not available | Data not available | |
| TycB | 3 | L-Phenylalanine | Data not available | Data not available | |
| TycB | 4 | L-Phenylalanine | Data not available | Data not available | |
| TycC | 5 | L-Asparagine | Data not available | Data not available | |
| TycC | 6 | L-Glutamine | Data not available | Data not available | |
| TycC | 7 | L-Tyrosine | Data not available | Data not available | |
| TycC | 8 | L-Valine | Data not available | Data not available | |
| TycC | 9 | L-Ornithine | Data not available | Data not available | |
| TycC | 10 | L-Leucine | Data not available | Data not available |
Note: Specific Km and kcat values for each individual adenylation domain of the tyrocidine synthetase are not consistently reported in the reviewed literature. The provided table structure is for the presentation of such data once it becomes available.
This compound Production Yields
The yield of this compound is highly dependent on the culture conditions, including the composition of the growth medium. Manipulation of the amino acid precursors in the medium can influence the production profile of different tyrocidine and gramicidin analogs.
| Medium Composition | This compound Yield (mg/L) | Predominant Peptide(s) | Reference |
| Skim milk pre-culture, beef broth main culture | 3.11 (gramicidin) | Gramicidin | [5] |
| 1% Skim milk medium | 20.3 (gramicidin) | Gramicidin | [5] |
| 1% Casein medium | 6.69 (gramicidin) | Gramicidin | [5] |
| Beef broth pre- and main culture | 0.59 (gramicidin) | Gramicidin | [5] |
| Specific data for total this compound or tyrocidine yields under varied conditions is not readily available in a comparative format in the reviewed literature. |
Experimental Protocols
Expression and Purification of His-tagged Adenylation Domains
This protocol describes the expression of individual adenylation domains as His-tagged proteins in E. coli for subsequent characterization.[3]
-
Gene Amplification and Cloning:
-
Amplify the DNA sequence encoding the desired adenylation domain from B. brevis genomic DNA using PCR with primers that include appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pQE series) with the corresponding restriction enzymes.
-
Ligate the digested insert and vector.
-
Transform the ligation product into a suitable E. coli expression strain (e.g., BL21).
-
-
Protein Expression:
-
Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation.
-
-
Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE.
-
ATP-PPi Exchange Assay
This assay measures the amino acid-dependent exchange of pyrophosphate (PPi) into ATP, which is the first step in the activation of an amino acid by an adenylation domain.
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
5 mM ATP
-
0.5 mM [32P]PPi
-
The specific amino acid substrate (at varying concentrations for kinetic analysis)
-
Purified adenylation domain enzyme
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Quenching and Charcoal Binding:
-
Stop the reaction by adding a quench solution containing activated charcoal, which binds the [32P]ATP formed during the exchange reaction.
-
Incubate on ice to allow for complete binding.
-
-
Filtration and Scintillation Counting:
-
Filter the reaction mixture through a glass fiber filter to separate the charcoal-bound [32P]ATP from the free [32P]PPi.
-
Wash the filter extensively with water.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ATP-PPi exchange and determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
-
Quantification of Tyrocidines by HPLC
This protocol outlines a general method for the quantification of tyrocidines from culture extracts.
-
Sample Preparation:
-
Extract the tyrocidines from the B. brevis culture supernatant or cell pellet using a suitable organic solvent (e.g., methanol or ethanol).
-
Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at a wavelength of 280 nm (due to the presence of aromatic amino acids).
-
Standard Curve: Prepare a standard curve using purified tyrocidine A of known concentrations.
-
-
Quantification:
-
Inject the prepared sample onto the HPLC system.
-
Identify the tyrocidine peaks based on their retention times compared to the standard.
-
Quantify the amount of tyrocidine in the sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: Overview of the tyrocidine biosynthesis pathway in Bacillus brevis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Tyrocidine - Wikipedia [en.wikipedia.org]
- 3. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrocidine biosynthesis operon of Bacillus brevis: complete nucleotide sequence and biochemical characterization of functional internal adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Spectrum of Tyrothricin Against Gram-Positive Pathogens: A Technical Guide
Executive Summary: Tyrothricin, a polypeptide antibiotic complex isolated from the soil bacterium Brevibacillus brevis, has been a reliable topical therapeutic agent for over 60 years.[1][2] It is a composite mixture of two primary classes of peptides: linear, neutral gramicidins and cyclic, cationic tyrocidines.[3][4][5] This guide provides an in-depth analysis of this compound's potent antibacterial activity, which is predominantly directed against Gram-positive pathogens. Its mechanism of action involves the direct disruption of bacterial cell membrane integrity, a method that has proven effective and has encountered minimal acquired resistance over decades of clinical use.[2][6] This document consolidates quantitative susceptibility data, details key experimental protocols for its evaluation, and illustrates its molecular mechanism and associated laboratory workflows, serving as a technical resource for researchers, scientists, and drug development professionals.
Introduction
Discovered in the late 1930s by Rene Dubos, this compound was the first commercially produced antibiotic.[7] It is a mixture of active polypeptides, typically comprising 60-70% tyrocidines and 25-50% gramicidins.[5][8] Due to its hemolytic and cytolytic properties, this compound is toxic when administered systemically but is highly effective and safe for topical applications, such as in the treatment of skin, mucous membrane, and throat infections.[3][4] A significant feature of this compound is the remarkably low incidence of acquired microbial resistance, making it a valuable agent in an era of growing antibiotic resistance.[1][2]
Mechanism of Action
The bactericidal effect of this compound is a result of the combined actions of its two main components, gramicidins and tyrocidines, which target and disrupt the physical integrity of the bacterial cell membrane.[5][7]
-
Gramicidins: These neutral, linear polypeptides insert themselves into the lipid bilayer of the bacterial membrane, forming β-helical transmembrane channels or pores.[4] These channels are selectively permeable to monovalent cations, such as potassium (K+). The resulting uncontrolled efflux of K+ ions from the cytoplasm leads to the dissipation of the membrane's electrochemical gradient (depolarization), disrupting essential cellular processes and leading to cell death.[4][9]
-
Tyrocidines: These cyclic decapeptides possess a β-sheet structure with distinct hydrophobic and hydrophilic regions.[4][6] They orient themselves at the membrane-water interface, causing a detergent-like effect that disrupts the lipid packing order.[4] This action leads to the formation of ion-conducting pores, induces the separation of lipid phases, and significantly reduces membrane fluidity.[6] The widespread membrane disorganization results in the delocalization of both peripheral and integral membrane proteins, and secondary effects, including DNA damage, have also been observed.[6]
The synergistic disruption by both components ensures a potent and rapid bactericidal outcome against susceptible Gram-positive bacteria.
In Vitro Antibacterial Spectrum
This compound demonstrates a broad spectrum of potent activity against Gram-positive bacteria, including strains that are resistant to other classes of antibiotics.
Quantitative Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the MIC values for this compound against a range of clinically relevant Gram-positive pathogens.
Table 1: MIC of this compound against various Gram-Positive Bacteria
| Bacterial Species | Strain Type | Number of Isolates | MIC Range (mg/L) | MIC90 (mg/L) | Reference(s) |
| Staphylococcus aureus | MRSA | 223 | - | 4 | [10] |
| Staphylococcus aureus | MSSA | 20 | ≤ 4 | ≤ 4 | [2] |
| Staphylococcus aureus | General | - | 2 - 128 | - | [8] |
| Staphylococcus haemolyticus | - | 20 | ≤ 4 | ≤ 4 | [2] |
| Streptococcus pyogenes | - | 20 | ≤ 4 | ≤ 4 | [2] |
| Enterococcus faecalis | - | 20 | ≤ 4 | ≤ 4 | [2] |
| Corynebacterium spp. | - | 20 | ≤ 4 | ≤ 4 | [2] |
| Corynebacterium spp. | General | - | 2 - 256 | - | [8] |
| Note: MIC90 is the concentration required to inhibit the growth of 90% of isolates. 1 mg/L is equivalent to 1 µg/mL. |
As the data indicates, all tested Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), were found to be highly susceptible to this compound, with MIC values generally at or below 4 mg/L.[2]
Key Experimental Methodologies
The antibacterial activity of this compound is primarily quantified using standardized methods such as broth microdilution for MIC determination and disk diffusion for assessing zones of inhibition.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold-standard method for determining the MIC of an antimicrobial agent.[11][12]
Protocol: Broth Microdilution Assay [12][13]
-
Preparation of Reagents: A stock solution of this compound is prepared in an appropriate solvent. A two-fold serial dilution series is then prepared in sterile Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated under aerobic conditions at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Zone of Inhibition Determination
The Kirby-Bauer disk diffusion test is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[14][15]
Protocol: Kirby-Bauer Disk Diffusion Assay [15][16]
-
Plate Preparation: A sterile swab is dipped into a standardized bacterial inoculum (0.5 McFarland) and used to streak a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.
-
Disk Application: A paper disk impregnated with a known concentration of this compound is aseptically placed onto the center of the inoculated MHA plate.
-
Incubation: The plate is incubated (typically inverted) at 35-37°C for 18-24 hours.
-
Measurement and Interpretation: During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area, the "zone of inhibition," will appear around the disk where bacterial growth has been prevented. The diameter of this zone is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Over-the-counter antibiotics compromising aminoglycoside activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trends in the susceptibility of methicillin-resistant Staphylococcus aureus to nine antimicrobial agents, including ceftobiprole, nemonoxacin, and this compound: results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) study, 2006-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. microchemlab.com [microchemlab.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. microbe-investigations.com [microbe-investigations.com]
The Dawn of Antibiotics: A Technical Guide to the Early Research and Historical Development of Tyrothricin
Abstract
This technical guide provides an in-depth exploration of the seminal early research and historical development of tyrothricin, the first antibiotic to be discovered through a systematic search and produced commercially. Aimed at researchers, scientists, and drug development professionals, this document details the pioneering work of René Dubos and his collaborators in the late 1930s and early 1940s. It meticulously outlines the experimental protocols for the isolation of Bacillus brevis, the production and purification of this compound, and its subsequent fractionation into its active components, gramicidin and tyrocidine. Quantitative data on the bactericidal efficacy and acute toxicity of these compounds, extracted from original publications, are presented in structured tables. Furthermore, this guide employs Graphviz visualizations to illustrate the experimental workflows and the early conceptual understanding of the antibiotic's mechanism of action, offering a clear and comprehensive overview of this landmark development in the history of medicine.
Introduction
The discovery of this compound in 1939 by René Dubos marked a pivotal moment in the fight against infectious diseases, heralding the dawn of the antibiotic era.[1][2] Unlike the serendipitous discovery of penicillin by Alexander Fleming, this compound was the product of a deliberate and systematic search for antimicrobial agents from soil microorganisms.[3] Dubos's groundbreaking research at the Rockefeller Institute for Medical Research not only yielded a potent new weapon against Gram-positive bacteria but also laid the methodological groundwork for the discovery of many subsequent antibiotics.[1][4]
This compound, a mixture of polypeptides produced by the soil bacterium Bacillus brevis, was found to be a complex of two distinct active substances: gramicidin and tyrocidine.[3][5] While too toxic for systemic administration in humans, this compound and its components found valuable application as topical antibiotics.[2][6] This guide delves into the foundational research that brought this important antibiotic to light, providing a detailed account of the experimental methodologies, quantitative efficacy and toxicity data, and the initial understanding of its mode of action.
The Discovery and Isolation of this compound
The journey to this compound's discovery began with Dubos's hypothesis that soil, a rich and competitive microbial environment, would be a promising source of bacteria capable of producing substances that could destroy pathogenic microbes.[7] This led to a systematic approach to enrich soil samples with specific pathogenic bacteria to isolate antagonistic microorganisms.
Experimental Protocols
The following protocols are synthesized from the early publications of Dubos and his colleagues, providing a detailed look into their pioneering techniques.
The process of isolating the this compound-producing organism, Bacillus brevis, involved a soil enrichment technique.
-
Soil Source: Soil samples were collected from various locations, including a cranberry bog in New Jersey.
-
Enrichment Culture: The soil was "fed" with suspensions of Gram-positive cocci, such as staphylococci and pneumococci, over an extended period.[3] This enrichment process was designed to favor the growth of microorganisms capable of utilizing the pathogenic bacteria as a nutrient source.
-
Isolation: After two years of continuous enrichment, a spore-forming bacillus, later identified as Bacillus brevis, was isolated.[3] This bacterium demonstrated the ability to lyse the added Gram-positive bacteria.[7]
Once isolated, Bacillus brevis was cultured to produce the bactericidal substance. Early production was carried out in submerged cultures.
-
Culture Medium: The bacterium was grown in peptone-based media.[7] Later studies optimized production using a synthetic medium containing ammonium succinate as the nitrogen source, supplemented with biotin.
-
Incubation: Cultures were incubated at 37°C with aeration.[8]
-
Harvesting: The active substance was found to be released into the medium during the autolysis of the bacterial cells.[7]
The initial extraction process aimed to isolate the active, water-insoluble fraction from the culture medium.
-
Acidification: The culture medium was acidified to pH 4.5-4.8 with hydrochloric acid. This step precipitated the active substance along with bacterial proteins.[9]
-
Centrifugation and Washing: The precipitate was collected by centrifugation and washed with acidified water.
-
Alcohol Extraction: The washed precipitate was extracted with 95% ethyl alcohol, which dissolved the active substance, leaving behind the denatured bacterial protein.
-
Precipitation: The active substance was precipitated from the alcohol extract by the addition of a large volume of 1% sodium chloride solution.
-
Drying: The resulting precipitate, a crude form of this compound, was collected and dried.
Rollin Hotchkiss, a biochemist at the Rockefeller Institute, developed a method to separate this compound into its two active components.[10][11]
-
Differential Solubility: The separation was based on the differential solubility of gramicidin and tyrocidine in a mixture of acetone and ether.
-
Tyrocidine Crystallization: Tyrocidine hydrochloride was crystallized from the acetone-ether mixture.
-
Gramicidin Crystallization: Gramicidin was subsequently crystallized from the remaining solution.
Experimental Workflow Diagram
Caption: Workflow for the isolation of Bacillus brevis and production of this compound, gramicidin, and tyrocidine.
In Vitro Efficacy of this compound and its Components
Early studies demonstrated the potent bactericidal activity of this compound, particularly against Gram-positive organisms. The following tables summarize the in vitro efficacy data from these seminal publications.
Bactericidal Action of this compound
Dubos's initial report in the Journal of Experimental Medicine detailed the bactericidal effect of a crude this compound preparation.
| Target Microorganism | Concentration of this compound (mg/mL) | Observation |
| Staphylococcus aureus | 0.01 | Rapid lysis.[12] |
| Staphylococcus aureus | 0.001 | Lysis.[12] |
| Pneumococcus (Type I) | 0.005 | Complete sterilization in 2 hours.[13] |
| Streptococcus pyogenes | 0.005 | Complete sterilization in 2 hours. |
Table 1: Early observations of the in vitro bactericidal activity of this compound.
Comparative Activity of Gramicidin and Tyrocidine
Subsequent research by Hotchkiss and Dubos elucidated the distinct activities of the two components of this compound.[5]
| Compound | Target Organisms | Primary Effect |
| Gramicidin | Gram-positive bacteria | Bacteriostatic and bactericidal.[5] |
| Tyrocidine | Gram-positive and some Gram-negative bacteria | Bactericidal (lytic).[5] |
Table 2: Comparative in vitro activity of gramicidin and tyrocidine.
Early Animal Toxicity Studies
A critical aspect of the early research on this compound was the assessment of its toxicity in animal models. These studies quickly revealed that while effective, the antibiotic was too toxic for systemic use.
Acute Toxicity Data
The following table presents the acute toxicity (LD50) data for this compound, gramicidin, and tyrocidine in mice, as reported in early toxicological studies.
| Compound | Route of Administration | LD50 in Mice (mg/kg) | Reference |
| This compound | Intraperitoneal | 100 | [14] |
| This compound | Intravenous (LDLo) | 1.2 | [14] |
| Gramicidin | Intravenous | 1.5 | [15] |
| Gramicidin | Intraperitoneal (LDLo) | 20 | [15] |
| Tyrocidine | Intravenous | 3.7 | |
| Tyrocidine | Intraperitoneal | 25-40 |
*LDLo (Lethal Dose Low) is the lowest dose of a substance reported to have caused death in a particular animal species under controlled conditions.
Table 3: Acute toxicity of this compound and its components in mice.
Early Understanding of the Mechanism of Action
The initial investigations into how this compound and its components killed bacteria laid the groundwork for our modern understanding of antimicrobial peptide action.
Proposed Mechanisms
-
Tyrocidine: Early researchers described tyrocidine as a "protoplasmic poison" that caused the rapid lysis of susceptible bacteria.[5] Its action was likened to that of a detergent, disrupting the bacterial cell membrane and leading to the leakage of cellular contents.[16] This lytic activity was observed against both Gram-positive and some Gram-negative bacteria.[5]
-
Gramicidin: In contrast, gramicidin was observed to have a more "subtle physiological effect."[5] It was primarily effective against Gram-positive organisms and was noted to be bacteriostatic at lower concentrations and bactericidal at higher concentrations. While the precise mechanism was not fully elucidated at the time, it was clear that its mode of action differed from the direct lytic effect of tyrocidine.
Conceptual Diagram of Early Proposed Mechanisms
Caption: Early conceptual model of the distinct mechanisms of action of tyrocidine and gramicidin.
Conclusion
The discovery and development of this compound represent a landmark achievement in the history of medicine. René Dubos's systematic approach to antibiotic discovery transformed the field and paved the way for the golden age of antibiotics. While the systemic toxicity of this compound limited its clinical applications, its efficacy as a topical agent demonstrated the therapeutic potential of microbial products. The early, meticulous research into its isolation, characterization, and mode of action provided a robust foundation for future antibiotic research and development. This technical guide serves as a testament to the ingenuity and scientific rigor of these early pioneers and offers valuable insights for contemporary researchers in the ongoing quest for new antimicrobial agents.
References
- 1. scispace.com [scispace.com]
- 2. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: II. PROTECTIVE EFFECT OF THE BACTERICIDAL AGENT AGAINST EXPERIMENTAL PNEUMOCOCCUS INFECTIONS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. rupress.org [rupress.org]
- 8. Formation of this compound in Submerged Cultures of Bacillus Brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] BACTERICIDAL FRACTIONS FROM AN AEROBIC SPORULATING BACILLUS | Semantic Scholar [semanticscholar.org]
- 11. THE ISOLATION OF BACTERICIDAL SUBSTANCES FROM CULTURES OF BACILLUS BREVIS | Scilit [scilit.com]
- 12. The lytic action of this compound and its derivatives on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. RTECS NUMBER-YP2975000-Chemical Toxicity Database [drugfuture.com]
- 15. RTECS NUMBER-MD8225000-Chemical Toxicity Database [drugfuture.com]
- 16. researchgate.net [researchgate.net]
The Molecular Basis of Tyrothricin's Dual Bactericidal and Bacteriostatic Activity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin, a peptide antibiotic complex produced by the soil bacterium Brevibacillus brevis, has a long history of effective topical use against Gram-positive bacteria. Its sustained efficacy and low incidence of bacterial resistance have renewed interest in its components, tyrocidines and gramicidins, as templates for novel antimicrobial drug development. This compound exhibits both bactericidal (killing) and bacteriostatic (growth-inhibiting) activity, a duality that is primarily concentration-dependent and rooted in its distinct molecular mechanisms of action. This technical guide provides an in-depth exploration of the molecular basis for this dual activity, detailing the underlying mechanisms, summarizing key quantitative data, and providing protocols for relevant experimental assays.
Core Concepts: Bactericidal vs. Bacteriostatic Activity
The distinction between bactericidal and bacteriostatic action is fundamentally quantitative. An antimicrobial agent is considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period. In contrast, a bacteriostatic agent prevents the growth of bacteria without necessarily killing them. This distinction is often quantified by the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% kill of the initial inoculum. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity. For this compound, its activity transitions from primarily bacteriostatic at lower concentrations to rapidly bactericidal at higher concentrations.[1][2]
Molecular Mechanisms of Action
This compound's antimicrobial activity is a composite of the actions of its two main components: the cyclic tyrocidines and the linear gramicidins. Both target the bacterial cell membrane, but through distinct mechanisms that ultimately lead to a loss of cellular integrity and function.
Tyrocidines: Pore Formation and Membrane Disruption
Tyrocidines are cyclic decapeptides that exert a profound and multifaceted disruptive effect on the bacterial cell membrane. Their mechanism is primarily bactericidal and involves several key events:
-
Pore Formation: Tyrocidines insert into the lipid bilayer and aggregate to form discrete, ion-conducting pores. This leads to an uncontrolled flux of ions across the membrane, rapidly dissipating the membrane potential.[3]
-
Lipid Phase Separation and Decreased Fluidity: The interaction of tyrocidines with the membrane induces the separation of lipids into distinct phases and significantly reduces membrane fluidity. This disrupts the normal organization and function of the membrane.[3]
-
Delocalization of Membrane Proteins: The profound alterations in membrane structure lead to the mislocalization of essential peripheral and integral membrane proteins, impairing critical cellular processes such as cell division and energy production.[3]
-
DNA Interaction: There is also evidence to suggest that tyrocidines can interact with bacterial DNA, potentially interfering with replication and transcription, although this is considered a secondary mechanism to membrane disruption.[3]
The culmination of these effects is a catastrophic loss of membrane integrity, leading to the leakage of essential cytoplasmic contents and rapid cell death.
Gramicidins: Ion Channel Formation and Energy Depletion
Gramicidins are linear pentadecapeptides that also target the bacterial membrane but through a more specific mechanism of forming transmembrane channels.
-
Cation-Selective Channels: Two gramicidin molecules dimerize within the lipid bilayer to form a helical channel that is selectively permeable to monovalent cations, particularly K+.[4][5][6]
-
Dissipation of Membrane Potential: The efflux of intracellular potassium ions through these channels leads to depolarization of the cell membrane, disrupting the proton motive force.[4]
-
Uncoupling of Oxidative Phosphorylation: The loss of the ion gradient across the membrane uncouples oxidative phosphorylation from ATP synthesis, leading to a severe depletion of cellular energy reserves.[7]
-
Inhibition of Macromolecular Synthesis: The depletion of ATP and disruption of ion homeostasis indirectly inhibit essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to cell death.[4]
Data Presentation: In Vitro Activity of this compound and its Components
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its components against key Gram-positive bacteria. The data illustrates the potent activity of these peptides and provides a basis for understanding their bactericidal and bacteriostatic potential.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates
| Bacterial Species | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Staphylococcus aureus (MSSA) | 20 | ≤ 4 | 4 | [8][9] |
| Staphylococcus aureus (MRSA) | 20 | ≤ 4 | 4 | [8][9][10] |
| Streptococcus pyogenes | 20 | ≤ 4 | 4 | [8][9] |
MIC90: The concentration at which 90% of the isolates were inhibited.
Table 2: Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations of Gramicidin S against Clinical Isolates
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| Staphylococcus aureus | 11 | 4 - 8 | 4 - 64 | [11] |
| Streptococcus pneumoniae | 11 | 4 - 16 | 16 - 64 | [11] |
Note: Data for Propionibacterium acnes is limited in comparative studies with this compound and its components. Existing literature suggests P. acnes is susceptible to various topical antibiotics.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound and its components.
Membrane Permeabilization Assay (ONPG Assay)
This assay measures the integrity of the bacterial inner membrane by quantifying the entry of o-nitrophenyl-β-D-galactopyranoside (ONPG) into the cytoplasm, where it is cleaved by β-galactosidase to produce a colored product.
Materials:
-
Bacterial strain with constitutive β-galactosidase activity (e.g., E. coli ML-35)
-
Growth medium (e.g., Luria-Bertani broth)
-
Phosphate-buffered saline (PBS)
-
ONPG solution (e.g., 4 mg/mL in PBS)
-
This compound or its components at various concentrations
-
Microplate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
In a 96-well microplate, add the bacterial suspension to wells containing different concentrations of the test compound (this compound, tyrocidine, or gramicidin).
-
Add the ONPG solution to each well.
-
Immediately begin monitoring the absorbance at 420 nm at regular intervals using a microplate reader.
-
An increase in absorbance indicates the hydrolysis of ONPG and thus, membrane permeabilization.
ATP Leakage Assay
This assay quantifies the release of intracellular ATP into the extracellular medium, which is a direct indicator of membrane damage.
Materials:
-
Bacterial culture
-
Growth medium
-
HEPES buffer or other suitable buffer
-
This compound or its components at various concentrations
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with the assay buffer.
-
Resuspend the cells in the buffer to a standardized density.
-
Add the test compound at various concentrations to the bacterial suspension.
-
At specific time points, take aliquots of the suspension and centrifuge to pellet the bacteria.
-
Collect the supernatant, which contains the extracellular ATP.
-
Add the supernatant to the ATP bioluminescence reagent.
-
Measure the luminescence using a luminometer. The light intensity is proportional to the ATP concentration.
Macromolecular Synthesis Inhibition Assay
This assay determines the effect of an antimicrobial agent on the synthesis of key macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of radiolabeled precursors.
Materials:
-
Bacterial culture
-
Growth medium
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).
-
This compound or its components at various concentrations
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation fluid and scintillation counter
Procedure:
-
Grow the bacterial culture to the early- to mid-logarithmic phase.
-
Add the respective radiolabeled precursor to aliquots of the culture and incubate for a short period to allow for uptake.
-
Add the test compound at various concentrations to the labeled cultures.
-
At different time points, withdraw samples and add them to ice-cold TCA to precipitate the macromolecules and stop the incorporation of the radiolabeled precursors.
-
Filter the samples through a glass fiber filter to collect the precipitated macromolecules.
-
Wash the filters with TCA and ethanol to remove any unincorporated radiolabeled precursors.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. A decrease in incorporated radioactivity compared to the control indicates inhibition of the respective macromolecular synthesis pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of tyrocidine.
Caption: Mechanism of action of gramicidin.
Caption: Experimental workflow for ATP leakage assay.
Conclusion
The dual bactericidal and bacteriostatic activity of this compound is a direct consequence of the concentration-dependent effects of its constituent peptides, tyrocidine and gramicidin, on the bacterial cell membrane. At lower, sub-MIC concentrations, the limited disruption of membrane integrity may only be sufficient to inhibit bacterial growth, resulting in a bacteriostatic effect. As the concentration increases to and above the MIC, the extensive and rapid membrane damage, including pore formation, ion leakage, and energy depletion, becomes overwhelming, leading to a potent bactericidal effect. This multifaceted mechanism of action, targeting the fundamental structure of the bacterial cell membrane, is a key reason for the low incidence of resistance to this compound. A thorough understanding of these molecular mechanisms is crucial for the rational design of novel peptide-based antibiotics that can overcome the challenges of antimicrobial resistance.
References
- 1. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Supreme activity of gramicidin S against resistant, persistent and biofilm cells of staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE LYTIC ACTION OF this compound AND ITS DERIVATIVES ON STAPHYLOCOCCUS AUREUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lytic action of this compound and its derivatives on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trends in the susceptibility of methicillin-resistant Staphylococcus aureus to nine antimicrobial agents, including ceftobiprole, nemonoxacin, and this compound: results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) study, 2006-2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Tyrothricin's Interaction with Microbial Lipid Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin, a complex of antimicrobial peptides produced by the bacterium Brevibacillus parabrevis, has a long history of topical therapeutic use. Its potent activity against a broad spectrum of Gram-positive bacteria and some fungi, coupled with a low incidence of reported resistance, has sustained interest in its mechanism of action.[1] This guide provides an in-depth technical overview of the molecular interactions between this compound's core components—tyrocidines and gramicidins—and microbial lipid bilayers. Understanding these interactions at a granular level is crucial for the rational design of novel antimicrobial agents and drug delivery systems.
This compound is a mixture primarily composed of two distinct classes of peptides: the cyclic, cationic tyrocidines (approximately 60-80%) and the linear, neutral gramicidins (approximately 20-40%).[1][2] Both components disrupt the integrity of microbial cell membranes, leading to cell death. However, they achieve this through different, albeit complementary, mechanisms.[3] This document will elucidate these mechanisms, present quantitative data on their membrane interactions, and provide detailed protocols for key experimental techniques used to study these phenomena.
Core Components and Their Mechanisms of Action
Tyrocidines: Pore-Forming Disruptors
Tyrocidines are cyclic decapeptides that adopt a β-sheet structure, forming an amphipathic dimer.[1][4] This structure is crucial for its interaction with lipid bilayers. The dimer orients itself at the membrane-water interface, with its hydrophobic convex face inserting into the lipid core and the hydrophilic concave face exposed to the aqueous environment.[1][5] This insertion disrupts the lipid packing and leads to the formation of discrete, ion-conducting pores, causing leakage of essential cellular contents and dissipation of the membrane potential.[3][5]
The pore-forming ability of tyrocidines has been demonstrated to be concentration-dependent. At lower concentrations, they induce slow leakage, while at higher concentrations, they cause rapid and complete lysis of lipid vesicles.[4] The interaction of tyrocidines with the membrane also induces lipid phase separation and a significant reduction in membrane fluidity.[3]
Gramicidins: Channel-Forming Ionophores
The gramicidins found in this compound are linear peptides that are distinct from the well-studied gramicidin A. The more relevant analogue for understanding this compound's activity is gramicidin S, a cyclic decapeptide that shares structural and functional similarities with the linear gramicidins' mode of action on membranes. Gramicidin S partitions into the membrane at the interface between the phospholipid headgroups and the acyl chains.[6] This insertion perturbs lipid packing and can lead to membrane destabilization at high concentrations.[6] Unlike the pore-forming tyrocidines, the primary mechanism of gramicidin S is the formation of transient ion channels, which increases membrane permeability to cations, leading to the depolarization of the membrane potential.[7] The ability of gramicidin S to form stable pores is a subject of debate, with some studies suggesting it causes more generalized membrane disruption in a detergent-like manner.[6]
Quantitative Data on this compound-Lipid Bilayer Interactions
The following tables summarize key quantitative data on the interaction of this compound's components with microbial lipid bilayers.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Peptide Component | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (MSSA & MRSA) | ≤ 4 | [8] |
| This compound | Streptococcus pyogenes | ≤ 4 | [8] |
| This compound | Enterococcus faecalis | ≤ 4 | [8] |
| Tyrocidine A | Staphylococcus aureus (MRSA) | 16 | [2] |
| Tyrocidine A | Enterococcus faecalis | 16 | [2] |
| Tyrocidine A | Bacillus subtilis | 16 | [2] |
| Gramicidin S | Staphylococcus aureus | 3.9 - 7.8 | [7] |
| Gramicidin S | Enterococcus faecium | 3.9 - 7.8 | [7] |
| Gramicidin S | Staphylococcus aureus (including MRSA) | 4 - 8 | [4] |
Table 2: Membrane Disruption and Binding Affinity
| Peptide Component | Parameter | Value | Lipid System/Organism | Reference |
| Tyrocidine A | EC50 (Potassium Efflux) | 2.4 ± 0.9 µM | Micrococcus luteus | [1] |
| Tyrocidine A | KD (Apparent Dissociation Constant) | ~10 µM | Bacterial membrane mimic | [1] |
| Tyrocidines (TrcA, TrcB, TrcC) | Calcein Leakage (Slow) | 0.32 µM | POPC:Ergosterol (70:30) LUVs | [4] |
| Tyrocidines (TrcA, TrcB, TrcC) | Calcein Leakage (Rapid Lysis) | 3.2 µM | POPC:Ergosterol (70:30) LUVs | [4] |
Table 3: Thermodynamic Parameters of Binding (Gramicidin S Analogue GS14dK4)
| Lipid Vesicle Composition | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| POPG | -11.5 | +8.7 | +20.2 | [9] |
| POPS | -10.9 | +6.3 | +17.2 | [9] |
| POPC/POPG (3:1) | -9.9 | +11.2 | +21.1 | [9] |
| POPC/POPS (3:1) | -9.8 | +12.5 | +22.3 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and its components with lipid bilayers.
Preparation of Large Unilamellar Vesicles (LUVs)
Objective: To create model membrane systems for in vitro assays.
Materials:
-
Phospholipids (e.g., POPC, POPG) in chloroform
-
Chloroform
-
Nitrogen gas
-
Vacuum pump
-
Round-bottom flask
-
Buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Add the desired amount of phospholipid solution in chloroform to a round-bottom flask.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the flask containing the dried lipid film.
-
Vortex the mixture vigorously for 5-10 minutes to hydrate the lipid film, forming multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Extrusion:
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension back and forth through the membranes for an odd number of times (e.g., 21 passes) to ensure the final collection is in the opposite syringe. This process forces the MLVs to break down and re-form as LUVs of a more uniform size.
-
-
Characterization:
-
The size distribution of the resulting LUVs can be determined by dynamic light scattering (DLS).
-
Calcein Leakage Assay
Objective: To quantify the extent of membrane permeabilization induced by the peptides.
Materials:
-
LUVs prepared as described above
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer
-
This compound or its components
-
Fluorometer or microplate reader
Protocol:
-
Encapsulation of Calcein:
-
Prepare LUVs in a buffer containing a self-quenching concentration of calcein (e.g., 50-100 mM).
-
-
Removal of Free Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column equilibrated with the desired buffer. The LUVs will elute in the void volume.
-
-
Leakage Measurement:
-
Dilute the calcein-loaded LUVs to the desired lipid concentration in a cuvette or microplate well.
-
Record the baseline fluorescence (F0) at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).
-
Add the peptide of interest at the desired concentration and monitor the increase in fluorescence over time (Ft) as calcein is released from the vesicles and its self-quenching is relieved.
-
After the reaction has reached a plateau or at a designated endpoint, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all encapsulated calcein, and record the maximum fluorescence (Fmax).
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at time 't' using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Propidium Iodide (PI) Uptake Assay
Objective: To assess membrane permeabilization in whole bacterial cells.
Materials:
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Propidium iodide (PI) solution
-
This compound or its components
-
Fluorometer, microplate reader, or flow cytometer
Protocol:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS to remove media components.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD600 of 0.5).
-
-
Staining and Treatment:
-
Add PI to the bacterial suspension at a final concentration of 1-10 µg/mL.
-
Aliquot the cell suspension into a microplate or cuvettes.
-
Add the peptide of interest at various concentrations.
-
-
Fluorescence Measurement:
-
Monitor the increase in PI fluorescence over time at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. PI fluorescence increases upon binding to intracellular nucleic acids, which only occurs if the cell membrane is compromised.
-
-
Data Analysis:
-
The increase in fluorescence intensity is directly proportional to the degree of membrane damage. Data can be expressed as relative fluorescence units or as a percentage of maximum fluorescence achieved with a positive control (e.g., heat-killed cells).
-
Visualizations
Conclusion
This compound's efficacy as a topical antimicrobial agent stems from the synergistic action of its constituent peptides, tyrocidines and gramicidins, on the microbial lipid bilayer. Tyrocidines induce the formation of distinct pores, leading to rapid leakage of cellular contents, while gramicidins form ion channels that dissipate the membrane potential. This dual mechanism of action, targeting the fundamental structure of the bacterial cell membrane, likely contributes to the low rate of resistance development.
The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of these peptide-lipid interactions will undoubtedly pave the way for the development of new and improved antimicrobial therapies that can effectively combat the growing threat of antibiotic resistance. Future research should focus on obtaining a more complete thermodynamic profile of tyrocidine-lipid interactions to enable a more direct comparison with gramicidins and to further refine our understanding of their structure-activity relationships.
References
- 1. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Tyrocidine A Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 5. researchgate.net [researchgate.net]
- 6. A New Gramicidin S Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of the peptide antibiotics tyrocidine and gramicidin. Induction of conformational and structural changes of superhelical DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry studies of the binding of a rationally designed analogue of the antimicrobial peptide gramicidin s to phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Tyrothricin from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin is a potent antibiotic complex produced by the soil bacterium Bacillus brevis (also known as Brevibacillus parabrevis or Bacillus aneurinolyticus). It is a mixture of two main groups of polypeptide antibiotics: the linear gramicidins and the cyclic tyrocidines. Typically, this compound consists of 60-70% tyrocidines and 25-50% gramicidins.[1][2] These components act by disrupting the cell membrane integrity of susceptible bacteria, primarily Gram-positive organisms.[1] Due to its toxicity when administered systemically, this compound is primarily used in topical applications for skin infections and in throat lozenges.
This document provides detailed methodologies for the production, extraction, and purification of this compound from bacterial cultures, intended for research and development purposes.
Biosynthesis of this compound
The biosynthesis of the tyrocidine components of this compound is a well-studied example of nonribosomal peptide synthesis (NRPS). This process occurs in the bacterial cytoplasm and is independent of messenger RNA and ribosomes. Instead, it is carried out by a large multi-enzyme complex encoded by the tyrocidine operon (tyc).
The key enzymes in this process are three nonribosomal peptide synthetases:
-
TycA: Activates the first amino acid in the chain.
-
TycB: Incorporates the next three amino acids.
-
TycC: Adds the final six amino acids and catalyzes the cyclization of the decapeptide.
Each of these synthetases is organized into modules, with each module responsible for the incorporation of one specific amino acid into the growing peptide chain.
Regulatory Pathway of Tyrocidine Biosynthesis
The production of tyrocidine is tightly regulated and linked to the physiological state of the bacterium, particularly the onset of the stationary phase and sporulation. Key regulatory proteins control the transcription of the tyc operon. A simplified model of this regulation involves:
-
Spo0A: A master regulator of sporulation in Bacillus. As the bacterial culture enters the stationary phase due to nutrient limitation, Spo0A is activated.
-
AbrB: A transition state regulator that acts as a repressor of the tyc operon during the exponential growth phase.
Activated Spo0A represses the expression of AbrB. This relieves the repression of the tyc operon, allowing for the transcription of the tyrocidine synthetase genes and subsequent production of the antibiotic.
Experimental Protocols
Protocol 1: Production of this compound via Submerged Fermentation
This protocol describes the production of this compound using submerged fermentation of Bacillus brevis.
Materials:
-
Bacillus brevis (e.g., ATCC 8185)
-
Nutrient medium (e.g., Tryptone broth, or specialized production media)
-
Fermenter/bioreactor or baffled flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: a. Prepare a seed culture by inoculating 50 mL of tryptone broth with a single colony of B. brevis. b. Incubate at 37°C with shaking at 200 rpm for 18-24 hours.
-
Fermentation: a. Prepare the production medium. A medium containing corn steep water and glucose has been shown to produce good yields.[3][4] For example, a medium containing 2% corn steep solids and 1% glucose. b. Sterilize the production medium in the fermenter or flasks. c. Inoculate the production medium with the seed culture (e.g., a 1-5% v/v inoculation). d. Incubate at 37°C for 48-72 hours. Ensure adequate aeration by sparging with sterile air in a fermenter or by vigorous shaking (200-250 rpm) in baffled flasks.
-
Harvesting: a. After the incubation period, harvest the culture broth. This compound is primarily intracellular, so the bacterial cells need to be collected. b. Centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the cells. c. Decant and discard the supernatant. The cell pellet contains the this compound.
Protocol 2: Multi-Step Extraction and Purification of this compound
This protocol is a composite of traditional methods involving solvent extraction and precipitation to isolate and then fractionate this compound into its gramicidin and tyrocidine components.
Experimental Workflow Diagram:
Procedure:
-
Ethanol Extraction: a. Resuspend the cell pellet from Protocol 3.1 in 5-10 volumes of 95% ethanol. b. Stir vigorously for 4-6 hours at room temperature to extract the this compound. c. Centrifuge at 10,000 x g for 20 minutes to pellet the cell debris. d. Collect the ethanolic supernatant which contains the crude this compound.
-
Saline Precipitation: a. To the ethanolic extract, add 10 volumes of 1% NaCl solution while stirring. b. A precipitate of crude this compound will form. c. Allow the precipitate to settle overnight at 4°C. d. Collect the precipitate by centrifugation or filtration. e. Dry the precipitate in a vacuum oven.
-
Fractionation of Gramicidin and Tyrocidine: a. Extract the dried crude this compound powder with a mixture of acetone and diethyl ether (1:1 v/v). Gramicidin is soluble in this mixture, while tyrocidine is largely insoluble. b. Stir for 2-3 hours at room temperature. c. Filter the mixture. The filtrate contains the gramicidin fraction, and the residue is the tyrocidine fraction.
-
Purification of Gramicidin: a. Evaporate the acetone/ether filtrate to dryness. b. Dissolve the residue in a minimal amount of hot acetone. c. Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystallization. d. Collect the gramicidin crystals by filtration.
-
Purification of Tyrocidine: a. The tyrocidine residue from step 3c can be further purified by dissolving it in absolute ethanol and precipitating it as the hydrochloride salt by adding alcoholic HCl.
Illustrative Purification Data:
The following table presents illustrative data for the purification of this compound, compiled from various literature sources. Actual results may vary depending on the specific strain and conditions used.
| Purification Step | Total Protein (mg) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Cell Pellet | 10,000 | 500 | 5 | 100 |
| Ethanolic Extract | 2,000 | 450 | 22.5 | 90 |
| Saline Precipitate | 600 | 420 | 70 | 84 |
| Gramicidin Fraction | 150 | 120 | 80 | 24 |
| Tyrocidine Fraction | 350 | 280 | 80 | 56 |
Protocol 3: One-Step Acidic Ethanol Extraction of Gramicidin S (as an analogue for this compound components)
This protocol is adapted from a modern, efficient method for extracting Gramicidin S, a structurally similar cyclic peptide, and provides a clear example of a high-yield, high-purity extraction.[5]
Materials:
-
Lyophilized bacterial cell pellet
-
Acidic ethanol (96% ethanol with HCl to a final concentration of 0.1 M)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction: a. Take a known weight of lyophilized bacterial biomass. b. Add acidic ethanol at a biomass-to-solvent ratio of 1:3 (w/v). c. Vortex thoroughly and incubate at room temperature for 30-60 minutes with occasional vortexing.
-
Separation: a. Centrifuge the mixture at 10,000 x g for 15 minutes. b. Carefully collect the supernatant, which contains the extracted peptide.
-
Concentration: a. Evaporate the solvent from the supernatant using a rotary evaporator to obtain the dried, purified peptide extract.
Quantitative Data for Gramicidin S Extraction:
This method has been reported to be highly efficient for Gramicidin S.[5]
| Parameter | Value |
| Extraction Yield | 96% |
| Purity of Extract | 90% |
Concluding Remarks
The methods described provide a comprehensive guide for the production, extraction, and purification of this compound from Bacillus brevis. The choice of method will depend on the desired scale and purity of the final product. Traditional multi-step solvent-based methods are effective for fractionating gramicidin and tyrocidine, while modern one-step extractions, such as the acidic ethanol method, can offer high yield and purity with greater efficiency. For all protocols, optimization of parameters such as fermentation time, solvent ratios, and extraction duration may be necessary to achieve the best results for a specific experimental setup.
References
- 1. Isolation of a Peptidyl-Pantetheine-Protein from Tyrocidine-Synthesizing Polyenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2602043A - Method for producing this compound - Google Patents [patents.google.com]
- 5. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Tyrothricin against Staphylococcus aureus
Abstract
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of tyrothricin against the bacterium Staphylococcus aureus. The described methodology adheres to the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), employing the broth microdilution method. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the mechanism of action of this compound to aid researchers in their antimicrobial susceptibility testing.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin ailments to life-threatening conditions such as pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for effective antimicrobial agents. This compound, a polypeptide antibiotic complex produced by the soil bacterium Bacillus brevis, has been utilized for its topical antibacterial properties for many years. It is a mixture of linear gramicidins and cyclic tyrocidines, which act by disrupting the integrity of the bacterial cell membrane.
The Minimum Inhibitory Concentration (MIC) is a critical metric in microbiology, defining the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. Accurate and reproducible MIC determination is essential for the development of new antibiotics, monitoring of antimicrobial resistance, and guiding therapeutic choices. This application note provides a standardized protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, a widely accepted and reliable technique.[1][2]
Mechanism of Action of this compound
This compound exerts its bactericidal effect by targeting and disrupting the bacterial cell membrane. The gramicidin component forms pores or channels in the lipid bilayer, leading to an uncontrolled flux of ions, particularly cations like K+, across the membrane. This disrupts the membrane potential, a critical component of cellular energy generation and transport processes. The tyrocidine component also contributes to membrane disruption. The overall effect is a loss of membrane integrity, leakage of essential intracellular contents such as ATP and ions, and ultimately, cell death.[3][4][5] This direct action on the cell membrane makes the development of resistance more complex for the bacteria compared to antibiotics that target specific enzymes.
Figure 1. Conceptual pathway of this compound's action on S. aureus.
Experimental Protocol: Broth Microdilution Method
This protocol is based on the guidelines from CLSI and EUCAST for antimicrobial susceptibility testing of non-fastidious organisms like S. aureus.
Materials
-
This compound (analytical standard)
-
Staphylococcus aureus strain (e.g., ATCC 29213 as a quality control strain, or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) or ethanol (for stock solution)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette (50-200 µL)
-
Single-channel pipettes
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or McFarland standards (0.5)
-
Sterile saline (0.85% NaCl)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
Preparation of Reagents
3.2.1. This compound Stock Solution
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. DMSO is a recommended solvent for this compound.[6] The final concentration of the solvent in the wells should not exceed 1%, as higher concentrations may inhibit bacterial growth.[7][8][9]
-
Aseptically filter-sterilize the stock solution if necessary, ensuring the filter does not bind the antibiotic.
-
Store the stock solution in small aliquots at -20°C or below.
3.2.2. Bacterial Inoculum Preparation
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution of the 0.5 McFarland suspension into CAMHB, from which the final inoculum is taken.[2]
Assay Procedure
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution: Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the wells of the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last dilution column. This will result in wells containing 50 µL of varying this compound concentrations.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL) to each well, bringing the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: One well containing 100 µL of inoculated CAMHB without any antibiotic.
-
Sterility Control: One well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the sterility control well to ensure no contamination has occurred.
-
Check the growth control well for visible turbidity, indicating that the bacteria have grown adequately.
-
Determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Figure 2. Experimental workflow for MIC determination.
Data Presentation and Quality Control
MIC results should be recorded and presented in a clear, tabular format. It is crucial to include results for a quality control (QC) strain, such as S. aureus ATCC 29213, in each experiment to ensure the validity of the results. While an official CLSI or EUCAST QC range for this compound against S. aureus ATCC 29213 is not currently established, literature suggests that MIC values for susceptible S. aureus strains are typically low.[10] For the purpose of this application note, a representative acceptable range is provided based on published data. Researchers should establish their own internal QC ranges based on repeated testing.
Table 1: Example of MIC Data Presentation for this compound against S. aureus
| Strain ID | This compound MIC (µg/mL) | Quality Control (QC) |
| S. aureus ATCC 29213 | 2 | In Range |
| Clinical Isolate 001 | 4 | N/A |
| Clinical Isolate 002 | 2 | N/A |
| Clinical Isolate 003 | >64 | N/A |
Table 2: Representative Quality Control Parameters for Antimicrobial Susceptibility Testing of S. aureus ATCC 29213
| Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Source |
| This compound | ≤ 4 | Representative of literature values[10] |
| Vancomycin | 0.5 - 2 | CLSI M100 |
| Oxacillin | 0.12 - 0.5 | CLSI M100 |
Note: The acceptable MIC range for this compound is provided as a representative value from the literature, as no official CLSI or EUCAST range is currently available. Laboratories should establish their own internal quality control ranges.
Conclusion
The broth microdilution method is a robust and reliable technique for determining the MIC of this compound against S. aureus. Adherence to standardized protocols, including the use of quality control strains and appropriate data interpretation, is essential for generating accurate and reproducible results. The information provided in this application note serves as a comprehensive guide for researchers and scientists in the field of antimicrobial drug development and susceptibility testing. The potent membrane-disrupting mechanism of this compound continues to make it a relevant compound in the fight against bacterial infections.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. Dimethyl sulfoxide inhibits killing of Staphylococcus aureus by polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. revive.gardp.org [revive.gardp.org]
- 10. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Antibacterial Activity of Tyrothricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin is a potent polypeptide antibiotic complex isolated from the soil bacterium Bacillus brevis. It is a mixture of two main components: the linear polypeptide gramicidins and the cyclic decapeptide tyrocidines.[1][2] this compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, by disrupting the integrity of the bacterial cell membrane, leading to cell death.[3][4][5] Due to its mechanism of action, the development of bacterial resistance to this compound is rare, making it a valuable agent for topical applications.[1][6]
These application notes provide detailed protocols for three common in vitro assays to assess the antibacterial activity of this compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for evaluating growth inhibition zones, and Time-Kill Kinetics to understand the rate of bactericidal activity.
Mechanism of Action
This compound's antibacterial effect is a result of the combined actions of its two primary components, gramicidins and tyrocidines, which both target and disrupt the bacterial cell membrane.
-
Gramicidins: These neutral, linear polypeptides insert themselves into the lipid bilayer of the bacterial cell membrane, forming transmembrane channels or pores. This channel formation disrupts the ion gradients (e.g., Na+, K+) that are essential for cellular processes, leading to a loss of membrane potential and ultimately cell death.[4][5]
-
Tyrocidines: These cationic, cyclic peptides also interact with the bacterial membrane. They are thought to accumulate on the membrane surface and disrupt its structure, leading to increased permeability and leakage of essential intracellular components, which contributes to the bactericidal effect.[4][7]
Figure 1. Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity of this compound against a panel of clinically relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain Type | Number of Strains | MIC Range (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | MSSA | 20 | ≤ 4 | 4 |
| Staphylococcus aureus | MRSA | 20 | ≤ 4 | 4 |
| Staphylococcus haemolyticus | 20 | ≤ 4 | 4 | |
| Streptococcus pyogenes | 20 | ≤ 4 | 2 | |
| Enterococcus faecalis | 20 | ≤ 4 | 4 | |
| Corynebacterium spp. | 20 | ≤ 4 | 4 |
Data sourced from a study determining the susceptibility of clinical isolates to this compound.[1][6]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound using the broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. Broth Microdilution Workflow.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., ethanol or dimethyl sulfoxide)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 mg/L).
-
Serial Dilutions: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations (e.g., from 64 mg/L to 0.125 mg/L). d. Include a growth control well (CAMHB with inoculum, no this compound) and a sterility control well (CAMHB only).
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Disk Diffusion Assay
This method is used to qualitatively assess the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Figure 3. Agar Disk Diffusion Workflow.
Materials:
-
This compound-impregnated paper disks (prepare in-house or source commercially if available)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or a ruler
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the adjusted bacterial suspension. b. Squeeze the swab against the inside of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for a few minutes.
-
Application of Disks: Aseptically place a this compound-impregnated disk onto the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
Figure 4. Time-Kill Kinetics Workflow.
Materials:
-
This compound
-
CAMHB
-
Bacterial strain of interest
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Grow an overnight culture of the test bacterium in CAMHB. Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: a. Prepare tubes or flasks containing the bacterial inoculum and this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). b. Include a growth control tube containing only the bacterial inoculum and no antibiotic.
-
Incubation and Sampling: a. Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm). b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal. For instance, a concentration of 0.01 mg/mL of this compound has been shown to cause rapid lysis of Staphylococcus aureus.[7][8]
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for evaluating the antibacterial efficacy of this compound. The broth microdilution assay offers quantitative MIC values, the agar disk diffusion method provides a qualitative measure of susceptibility, and the time-kill kinetics assay elucidates the rate and nature of its antibacterial action. Consistent with published data, this compound demonstrates significant activity against a range of Gram-positive bacteria. These standardized protocols will enable researchers and drug development professionals to accurately assess and compare the antibacterial properties of this compound and its formulations.
References
- 1. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. The lytic action of this compound and its derivatives on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Stable Aqueous Formulations of Tyrothricin for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin, a polypeptide antibiotic mixture produced by Bacillus brevis, is comprised of tyrocidines (cyclic decapeptides) and gramicidins (linear pentadecapeptides).[1][2] It exhibits potent antimicrobial activity, primarily against Gram-positive bacteria, by disrupting the integrity of the cell membrane.[2] However, its therapeutic application and research use are often hampered by its practical insolubility in water.[2][3] This document provides detailed application notes and protocols for the development of stable aqueous formulations of this compound for research purposes, addressing the challenges of its low aqueous solubility.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for developing stable aqueous formulations.
| Property | Value | Reference |
| Appearance | Gray to brown powder | [3] |
| Composition | Mixture of tyrocidines (typically 60-80%) and gramicidins (typically 20-40%) | [2] |
| Molecular Weight (Major Components) | ~1200-1300 g/mol | [2] |
| Aqueous Solubility | Practically insoluble (~2.1 mg/mL at 28°C) | [3] |
| Solubility in Organic Solvents | Soluble in ethanol (~28 mg/mL), methanol, and propylene glycol | [3] |
| Stability | Stable to light and air at temperatures up to 50°C. Incompatible with strong acids and alkalis. | [3] |
Strategies for Aqueous Formulation Development
The primary challenge in formulating this compound in an aqueous medium is its inherent hydrophobicity. The following strategies can be employed to develop stable aqueous solutions or dispersions suitable for research applications.
Co-solvency
The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of hydrophobic compounds like this compound. Ethanol is a particularly effective co-solvent for this purpose.[4]
Use of Surfactants
Non-ionic surfactants can be used to create clear, stable aqueous solutions of this compound.[4] These surfactants form micelles that encapsulate the hydrophobic this compound molecules, allowing them to be dispersed in an aqueous medium. Polysorbate 80 (Tween® 80) is a commonly used non-ionic surfactant in pharmaceutical formulations.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL this compound stock solution using a co-solvent and a non-ionic surfactant, based on the principles outlined in US Patent 2,472,640.[4]
Materials:
-
This compound powder
-
Ethanol (95%)
-
Polysorbate 80 (Tween® 80)
-
Sterile, purified water (e.g., Milli-Q® or equivalent)
-
Sterile glassware and magnetic stirrer
Procedure:
-
Preparation of the this compound Concentrate:
-
Accurately weigh 10 mg of this compound powder.
-
In a sterile glass vial, dissolve the this compound powder in 1 mL of 95% ethanol. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Addition of Surfactant:
-
To the ethanolic this compound solution, add 100 µL of Polysorbate 80.
-
Mix thoroughly using a vortex mixer until a clear, homogenous solution is obtained.
-
-
Final Dilution:
-
Slowly add 8.9 mL of sterile, purified water to the this compound-ethanol-surfactant mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring for 15-20 minutes to ensure the formation of a stable, clear solution.
-
-
Sterilization and Storage:
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at 2-8°C. It is recommended to prepare fresh solutions for critical experiments, although this formulation is designed for enhanced stability.
-
Figure 1: Workflow for preparing a stable aqueous this compound solution.
Protocol 2: Stability Testing of Aqueous this compound Formulations
This protocol outlines a comprehensive stability testing plan for aqueous this compound formulations, incorporating principles from the International Council for Harmonisation (ICH) guidelines.[5]
1. Stability-Indicating HPLC Method:
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound from its potential degradation products.
Representative HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.8) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
2. Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation pathways and to confirm the stability-indicating nature of the analytical method.
Procedure:
-
Prepare the aqueous this compound formulation as described in Protocol 1.
-
Expose aliquots of the formulation to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 7 days.
-
Photostability: Expose to light (ICH Q1B guidelines) for an appropriate duration.
-
-
Analyze the stressed samples by the validated HPLC method.
-
Characterize any significant degradation products using techniques such as LC-MS/MS.
Expected Degradation Pathways:
Based on the peptide nature of this compound's components, likely degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid, asparagine, glutamic acid, and glutamine residues.
-
Oxidation: Modification of methionine, cysteine, histidine, tryptophan, and tyrosine residues.
-
Deamidation: Conversion of asparagine and glutamine to their corresponding carboxylic acids.
3. Long-Term and Accelerated Stability Studies:
Procedure:
-
Prepare three independent batches of the aqueous this compound formulation.
-
Store aliquots of each batch under the following conditions as per ICH guidelines:[5]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Analyze samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Monitor for changes in physical appearance (e.g., color, clarity, precipitation), pH, and this compound concentration (potency) by HPLC.
References
Application Notes and Protocols: Use of Tyrothricin in Synergistic Antibiotic Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tyrothricin
This compound is a polypeptide antibiotic complex isolated from the soil bacterium Bacillus brevis. It is a mixture of two main components: linear gramicidins and cyclic tyrocidines.[1][2] Historically, this compound was the first commercially produced combination antibiotic.[2] Its primary application is as a topical agent for skin and mucous membrane infections, a use-case that has continued for over 60 years.[1] A significant feature of this compound is the low risk of acquired resistance development in susceptible microorganisms, making it a valuable therapeutic agent.[1][3]
The antimicrobial spectrum of this compound is broad against Gram-positive bacteria and some yeasts.[1] Its mechanism of action involves the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[4] Due to its toxicity profile, this compound is not used systemically but is effective in topical formulations.[4]
Antibiotic Synergy: Concepts and Evaluation
Antibiotic synergy occurs when the combined inhibitory or bactericidal effect of two or more antibiotics is greater than the sum of their individual effects. Investigating synergistic combinations is a key strategy to enhance efficacy, reduce dosages, minimize toxicity, and combat the emergence of antibiotic-resistant bacterial strains.
The most common methods for evaluating antibiotic synergy in vitro are the checkerboard assay and the time-kill curve assay.
The Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.
Interpretation of FIC Index: The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interaction is then classified based on the FIC index value:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
The Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination of agents compared to the most active single agent at a specific time point (e.g., 24 hours).
Known Interactions of this compound in Combination Studies
Modern, peer-reviewed studies detailing synergistic combinations of this compound with other antibiotics are scarce. However, available literature points to the following:
-
Antagonism with Aminoglycosides: A recent study has indicated that this compound and its component gramicidin can exhibit an antagonistic effect when combined with aminoglycoside antibiotics (e.g., gentamicin) against Gram-negative bacteria such as Enterobacter cloacae, Escherichia coli, and Klebsiella pneumoniae. The proposed mechanism for this antagonism is the disruption of the bacterial membrane potential by gramicidin, which is crucial for the uptake of aminoglycosides into the bacterial cell.
Given the limited data, further research is warranted to explore potential synergistic partners for this compound, particularly with antibiotics that have different mechanisms of action and are intended for topical co-administration.
Data Presentation for Synergistic Studies
Quantitative data from checkerboard assays should be summarized in a clear, tabular format to allow for easy comparison of MIC values and calculated FIC indices.
Table 1: Example Data Table for Checkerboard Assay Results
| Test Organism | Antibiotic A (this compound) | Antibiotic B | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interaction |
| Staphylococcus aureus ATCC 29213 | This compound | Antibiotic X | Value | Value | ||
| Antibiotic X | This compound | Value | Value | Value | Synergy/Additive/Antagonism | |
| Streptococcus pyogenes ATCC 19615 | This compound | Antibiotic X | Value | Value | ||
| Antibiotic X | This compound | Value | Value | Value | Synergy/Additive/Antagonism |
Note: This table is a template. The values are to be filled in with experimental results.
Table 2: Example Data Summary for Time-Kill Curve Assay
| Test Organism | Treatment (Concentration) | Log10 CFU/mL Reduction at 24h vs. Initial Inoculum | Log10 CFU/mL Reduction at 24h vs. Most Active Single Agent | Outcome |
| S. aureus ATCC 29213 | This compound (MIC) | Value | N/A | Bacteriostatic/Bactericidal |
| Antibiotic X (MIC) | Value | N/A | Bacteriostatic/Bactericidal | |
| This compound + Antibiotic X | Value | Value | Synergy/Indifference |
Note: This table is a template. The values are to be filled in with experimental results.
Experimental Protocols
Protocol for Checkerboard Assay
Objective: To determine the in vitro interaction between this compound and a second antibiotic against a target bacterial strain.
Materials:
-
This compound (analytical grade)
-
Second antibiotic (analytical grade)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Plate Setup: a. Dispense 50 µL of sterile broth into each well of a 96-well plate. b. Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of this compound. Start by adding 100 µL of the highest concentration to the first column and then serially dilute across the plate. c. Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic. d. The resulting plate will have a grid of wells containing various combinations of the two antibiotics. e. Include control wells: rows/columns with each antibiotic alone, and wells with no antibiotics (growth control).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.
-
Reading Results: Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculation: Calculate the FIC index for each combination that shows growth inhibition to determine the nature of the interaction.
Protocol for Time-Kill Curve Assay
Objective: To assess the rate of bacterial killing by this compound alone and in combination with a second antibiotic over time.
Materials:
-
This compound and second antibiotic
-
Bacterial inoculum prepared as in the checkerboard assay, diluted to ~1 x 10^6 CFU/mL
-
Culture tubes or flasks
-
Appropriate sterile broth medium
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Pipettes, spreaders, and other standard microbiology equipment
Procedure:
-
Preparation: Prepare culture tubes with broth containing: a. No antibiotic (growth control) b. this compound at a specified concentration (e.g., 1x MIC) c. Second antibiotic at a specified concentration (e.g., 1x MIC) d. this compound + second antibiotic at the same concentrations
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate all tubes in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of appropriate dilutions onto agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours, then count the number of colonies (CFU) on plates that have between 30 and 300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and treatment condition. Plot log10 CFU/mL versus time for each treatment to generate the time-kill curves.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Workflow for the Time-Kill Curve Synergy Assay.
Caption: Antagonistic mechanism of this compound and Aminoglycosides.
References
- 1. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. This compound--An underrated agent for the treatment of bacterial skin infections and superficial wounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [Antibiotic synergism of combined nitrofurazone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Hemolytic Activity of Tyrothricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin is a polypeptide antibiotic complex, isolated from Brevibacillus brevis, composed of a mixture of tyrocidines and gramicidins.[1][2][3] It exhibits broad-spectrum activity against Gram-positive bacteria and some fungi.[1][3][4] However, its clinical use is restricted to topical applications due to significant hemolytic activity, which can lead to systemic toxicity if administered internally.[1] The components of this compound, particularly tyrocidine, can disrupt eukaryotic cell membranes, causing lysis of red blood cells (hemolysis). Therefore, evaluating the hemolytic potential of this compound and its derivatives is a critical step in preclinical safety assessment and for the development of new formulations with reduced toxicity.
These application notes provide a detailed protocol for the in vitro evaluation of the hemolytic activity of this compound using a spectrophotometric method. This assay quantifies the release of hemoglobin from erythrocytes upon exposure to the test compound.
Key Principles of the Hemolysis Assay
The fundamental principle of the hemolysis assay is the incubation of a suspension of red blood cells (erythrocytes) with varying concentrations of the test substance (this compound). If the substance has hemolytic properties, it will cause the erythrocyte membranes to rupture, releasing hemoglobin into the surrounding medium. The amount of released hemoglobin is then quantified by measuring its absorbance using a spectrophotometer. The percentage of hemolysis is calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).
Data Presentation
The hemolytic activity of a compound is typically expressed as the HC50 value, which is the concentration of the compound that causes 50% hemolysis of red blood cells. The results of a hemolytic activity assay for this compound and its components can be summarized as follows:
| Compound | Test System | HC50 (µg/mL) | Reference |
| This compound | Human Red Blood Cells | Data not available in reviewed literature | - |
| Gramicidin S | Sheep Red Blood Cells | 16 | [5] |
| Melittin (Positive Control) | Human Red Blood Cells | ~2-5 | Representative Value |
Experimental Protocols
Materials and Reagents
-
Freshly collected whole blood (human or other species, with anticoagulant like EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (powder or stock solution of known concentration)
-
Triton X-100 (1% v/v solution in PBS for positive control)
-
Sterile deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well microtiter plates (flat-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405, 414, 415, 540, or 577 nm.
-
Incubator (37°C)
-
Centrifuge
Preparation of Erythrocyte Suspension
-
Transfer a suitable volume of anticoagulated whole blood into a centrifuge tube.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 10 volumes of cold PBS.
-
Repeat the centrifugation and washing steps (steps 2-4) three more times to ensure complete removal of plasma proteins.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
Hemolysis Assay Procedure
-
Prepare Test Samples: Prepare a series of dilutions of this compound in PBS in microcentrifuge tubes. The concentration range should be chosen to encompass the expected HC50 value.
-
Set Up Controls:
-
Negative Control (0% Hemolysis): 100 µL of PBS.
-
Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100.
-
-
Incubation:
-
To each tube containing 100 µL of the this compound dilutions, negative control, and positive control, add 100 µL of the 2% erythrocyte suspension.
-
Gently mix the contents of each tube.
-
Incubate all tubes at 37°C for 1 hour.
-
-
Pellet Erythrocytes: After incubation, centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact erythrocytes and cell debris.
-
Measure Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each tube to a new well in a 96-well microtiter plate.
-
Measure the absorbance of the supernatant at a wavelength of 415 nm (or other suitable wavelength for hemoglobin, such as 540 nm).
-
Data Analysis
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Abs_sample: Absorbance of the supernatant from the this compound-treated sample.
-
Abs_negative_control: Absorbance of the supernatant from the PBS-treated sample.
-
Abs_positive_control: Absorbance of the supernatant from the Triton X-100-treated sample.
-
-
Plot the percentage of hemolysis against the logarithm of the this compound concentration.
-
Determine the HC50 value by identifying the concentration of this compound that causes 50% hemolysis from the dose-response curve.
Signaling Pathways and Experimental Workflows
The mechanism of this compound-induced hemolysis involves the disruption of the erythrocyte cell membrane. The tyrocidine components are thought to insert into the lipid bilayer, forming pores or channels that lead to increased membrane permeability, loss of ionic gradients, and ultimately cell lysis.
Caption: Workflow for the in vitro hemolysis assay.
Caption: Mechanism of this compound-induced hemolysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. calpaclab.com [calpaclab.com]
- 3. toku-e.com [toku-e.com]
- 4. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Working with Tyrothricin in Aqueous Solutions for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the poor aqueous solubility of tyrothricin for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a complex mixture of hydrophobic polypeptides, primarily gramicidins and tyrocidines.[1][2] These molecules have a high proportion of nonpolar amino acid residues, leading to poor solubility in water and a tendency to precipitate in aqueous-based culture media.[3][4]
Q2: What are the best solvents for creating a this compound stock solution?
A2: Due to its hydrophobic nature, this compound is soluble in several organic solvents. For biological assays, it is crucial to select a solvent that is miscible with your aqueous assay medium and has the lowest possible toxicity to your cells or microorganisms at the final concentration. Commonly used solvents include ethanol, methanol, propylene glycol, and dimethyl sulfoxide (DMSO).[1][2][5]
Q3: Can I use heat to dissolve this compound?
A3: While gentle warming to 37°C can aid in dissolving this compound in an organic solvent, it is important to note that this compound is stable up to 50°C.[1] However, solutions should not be heat-sterilized as this can lead to degradation.[1] For dissolving in DMSO, ultrasonic treatment may be necessary.[6][7]
Q4: What is the mechanism of action of this compound?
A4: this compound disrupts the cell membranes of susceptible microorganisms. The gramicidin component forms channels or pores in the lipid bilayer, leading to leakage of cellular contents.[1][5] The tyrocidine component also disrupts membrane integrity, although the exact mechanism is still under investigation.[1][5] This dual-action contributes to its broad-spectrum activity against Gram-positive bacteria and some fungi.[2][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of the stock solution into aqueous media. | The concentration of the organic solvent in the final solution is too low to maintain this compound solubility. The aqueous medium components (salts, proteins) are causing the this compound to "salt out". | - Increase the final concentration of the organic co-solvent in your assay medium (if your experimental system can tolerate it).- Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium.- Add the this compound stock solution to the medium dropwise while vortexing or stirring to facilitate rapid dispersion.- Consider the use of a non-ionic surfactant or wetting agent in your formulation to improve solubility.[9] |
| Inconsistent results in bioassays (e.g., variable MIC values). | Incomplete dissolution of this compound in the stock solution. Precipitation of this compound in the assay wells over time. Adsorption of the hydrophobic peptide to plastic surfaces of the assay plates. | - Ensure complete dissolution of the this compound powder in the organic solvent before preparing dilutions. Visual inspection and brief sonication can help.- Prepare fresh dilutions for each experiment from a well-dissolved stock solution.- Pre-treat assay plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding, if compatible with your assay. |
| Cloudiness or turbidity in the culture medium after adding this compound. | This could be due to the precipitation of this compound or a reaction with components in the medium.[10][11] | - Visually inspect the medium under a microscope to differentiate between chemical precipitate and microbial contamination.- If it is a precipitate, refer to the solutions for "Precipitation upon dilution".- If contamination is suspected, discard the culture and medium and ensure aseptic technique.[10] |
| Observed cytotoxicity in control cells treated with the vehicle (solvent). | The concentration of the organic solvent (e.g., DMSO, ethanol) is toxic to the cells. | - Perform a vehicle control experiment to determine the maximum concentration of the solvent that your cells can tolerate without significant loss of viability.- Aim to keep the final solvent concentration in your assays below this toxic threshold, typically ≤0.5% for most cell lines. |
Quantitative Data Summary
The solubility of this compound can vary depending on the specific composition of the commercial preparation. The following table provides approximate solubility data in common solvents.
| Solvent | Approximate Solubility | Reference(s) |
| Water | ~2.1 mg/mL | [1] |
| Ethanol | ~28 mg/mL | [1] |
| Methanol | Soluble | [1] |
| Propylene Glycol | Soluble | [1][8] |
| Isopropanol | ~5.6 mg/mL | [1] |
| Acetone | ~6.8 mg/mL | [1] |
| Dioxane | ~11.1 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL to 100 mg/mL (with sonication) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[6][7]
-
Optional: If sterility is critical and the DMSO is not from a sterile-filtered source, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution
This protocol outlines a method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilution
-
Multichannel pipette
Procedure:
-
Prepare a working solution of this compound: Dilute the 10 mg/mL stock solution in the assay medium to a concentration that is twice the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a 256 µg/mL working solution.
-
Prepare serial dilutions: In a sterile 96-well plate, add 100 µL of the appropriate broth to wells 2 through 12 of a single row. Add 200 µL of the 256 µg/mL this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. This will result in wells 1-10 containing this compound concentrations from 128 µg/mL to 0.25 µg/mL. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).
-
Prepare bacterial inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculate the plate: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Add 100 µL of sterile broth to well 12.
-
Incubate: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified mechanism of action of this compound components on the bacterial cell membrane.
References
- 1. This compound [drugfuture.com]
- 2. toku-e.com [toku-e.com]
- 3. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. US2534541A - Fractionation of this compound - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. US2643967A - Concentrate of this compound and its therapeutically active components - Google Patents [patents.google.com]
- 9. US2472640A - Clear aqueous solutions of this compound - Google Patents [patents.google.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
optimizing tyrothricin concentration for effective antibacterial activity without cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrothricin. The focus is on optimizing its concentration to achieve effective antibacterial activity while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antibacterial activity?
This compound is a mixture of antimicrobial peptides, primarily composed of linear gramicidins and cyclic tyrocidines.[1] Its principal mode of action is the disruption of bacterial cell membrane integrity. Gramicidins form ion channels in the lipid bilayer, leading to a loss of essential ions, while tyrocidines act as detergents, causing membrane permeabilization and leakage of cellular contents.[2] This direct physical disruption is rapid and makes the development of microbial resistance less likely.[3]
Q2: Why is this compound's use restricted to topical applications?
This compound is not used systemically due to its significant cytotoxicity.[2] The same membrane-disrupting mechanism that kills bacteria also damages mammalian cells, particularly red blood cells (hemolysis) and other eukaryotic cells (cytotoxicity).[4] When administered intravenously in preclinical studies, this compound has been shown to cause hemolysis and damage to the liver and kidneys.[5]
Q3: What is the general therapeutic window for this compound?
The therapeutic window for this compound is narrow. It is highly effective against many Gram-positive bacteria at low concentrations (≤ 4 µg/mL). However, its cytotoxic and hemolytic effects can occur at concentrations that are not substantially higher. The key to its safe use is to apply it topically where a high local concentration can be achieved to kill bacteria without significant systemic absorption and toxicity.
Q4: Does this compound induce complex intracellular signaling pathways leading to cell death?
Current evidence suggests that the primary mechanism of this compound-induced cytotoxicity is not through the activation of complex intracellular signaling cascades like apoptosis. Instead, it causes rapid, non-specific cell lysis by directly compromising the physical integrity of the cell membrane.[2][6] This leads to necrotic cell death due to the loss of ionic homeostasis and leakage of cellular contents.
Troubleshooting Guide
Issue 1: Preparing a this compound Stock Solution
-
Problem: this compound powder will not dissolve in aqueous buffers or culture media.
-
Cause: this compound is poorly soluble in water.[5]
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your final experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For example, a 10 mg/mL stock can be prepared in DMSO.[5]
-
Procedure: Dissolve the this compound powder in the organic solvent. Gentle warming (to 37°C) or sonication may aid dissolution.[5] Once fully dissolved, this stock can be serially diluted into your aqueous experimental medium.
-
Control: Always include a vehicle control in your experiments (medium containing the same final concentration of the organic solvent used to dissolve the this compound) to account for any solvent-induced effects.
-
Issue 2: Inconsistent or No Antibacterial Activity Observed
-
Problem: Minimum Inhibitory Concentration (MIC) values are higher than expected or vary between experiments.
-
Cause 1: Binding to Labware. this compound and its components are known to be "sticky" and can adsorb to plastic surfaces, such as pipette tips and microplate wells, reducing the effective concentration in your assay.[3]
-
Solution 1: Pre-rinsing pipette tips with the this compound solution before dispensing can help mitigate this issue. Using low-protein-binding microplates is also recommended.
-
Cause 2: Inappropriate Assay Method. The choice of assay can influence results. For instance, some studies have shown that solution-based assays (broth microdilution) may show greater activity against certain bacteria than agar-based assays.[7]
-
Solution 2: The broth microdilution method is the standard and recommended procedure for determining the MIC of this compound. Ensure you are following a standardized protocol.
Issue 3: High Cytotoxicity Observed Even at Low Concentrations
-
Problem: Significant cytotoxicity is observed in mammalian cell cultures at or near the antibacterial MIC.
-
Cause 1: High Sensitivity of Cell Line. Different mammalian cell lines exhibit varying sensitivities to membrane-disrupting agents.
-
Solution 1: If possible, test on multiple cell lines relevant to your application (e.g., human keratinocytes and fibroblasts for topical use) to establish a cytotoxicity profile.[8][9]
-
Cause 2: Overestimation of Viable Cells. The chosen cytotoxicity assay may be influenced by the compound.
-
Solution 2: The MTT assay is a reliable method for assessing metabolic activity as an indicator of cell viability. Ensure that formazan crystals are fully solubilized before reading absorbance, as incomplete solubilization is a common source of error.
Data Presentation
To optimize this compound concentration, it is crucial to compare its antibacterial efficacy (MIC) with its cytotoxic and hemolytic potential (IC50 and HC50, respectively). The ratio of these values determines the therapeutic index.
Table 1: Antibacterial Activity of this compound Minimum Inhibitory Concentration (MIC) against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Gram-positive | ≤ 4 |
| Staphylococcus aureus (MRSA) | Gram-positive | ≤ 4 |
| Streptococcus pyogenes | Gram-positive | ≤ 4 |
| Enterococcus faecalis | Gram-positive | ≤ 4 |
| Candida albicans | Yeast | 16 |
| Candida parapsilosis | Yeast | 32 |
Table 2: Cytotoxic and Hemolytic Activity of this compound Components and Analogs As this compound is a mixture, data from its components and their analogs are used to estimate its cytotoxic profile. Gramicidin S is a well-studied analog of the tyrocidines.
| Compound | Assay | Cell Type | Value (µg/mL) |
| Gramicidin A | Cytotoxicity (IC50) | Human Renal Carcinoma Cells | < 1.88 |
| Gramicidin S | Hemolysis (HC50) | Sheep Red Blood Cells | 16 |
| Gramicidin S Analog | Hemolysis (HC50) | Sheep Red Blood Cells | 64 |
Experimental Protocols & Workflows
Experimental Workflow: Optimizing this compound Concentration
The logical flow for determining the optimal concentration of this compound involves three key experiments performed in parallel.
Caption: Workflow for determining the therapeutic index of this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth.
-
Prepare this compound Stock: Make a 1 mg/mL stock solution in DMSO.
-
Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in the broth.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the this compound dilutions. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of mammalian cells to determine the this compound concentration that inhibits 50% of cell viability (IC50).
-
Cell Seeding: Seed mammalian cells (e.g., human keratinocytes or fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Replace the old medium with the this compound-containing medium. Include an untreated cell control and a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells with this compound for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate IC50: Plot cell viability (%) versus this compound concentration and determine the IC50 value.
Protocol 3: Hemolysis Assay
This assay measures the lysis of red blood cells (RBCs) to determine the this compound concentration that causes 50% hemolysis (HC50).
-
Prepare RBC Suspension: Obtain fresh whole blood (e.g., human or sheep) with an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. Prepare a 2% (v/v) RBC suspension in PBS.
-
Treatment: In a microplate, add serial dilutions of the this compound stock solution prepared in PBS.
-
Incubation: Add the 2% RBC suspension to each well. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis). Incubate for 1 hour at 37°C with gentle agitation.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance at 540 nm, which corresponds to released hemoglobin.
-
Calculate HC50: Calculate the percentage of hemolysis for each concentration relative to the positive control. Plot the hemolysis percentage versus this compound concentration to determine the HC50 value.
Signaling & Mechanism Visualization
Mechanism of Membrane Disruption
This compound's two main components, gramicidin and tyrocidine, disrupt the cell membrane through distinct but complementary mechanisms.
Caption: Dual mechanism of this compound-induced membrane disruption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Creating Robust Antimicrobial Materials with Sticky Tyrocidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Gramicidin A induces metabolic dysfunction and energy depletion leading to cell death in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity testing of topical antimicrobial agents on human keratinocytes and fibroblasts for cultured skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in tyrothricin MIC assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in tyrothricin Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC values for this compound can arise from several experimental variables. This section outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High MIC values across all tests | 1. High Inoculum Density: Bacterial load significantly impacts the efficacy of antimicrobial peptides. An inoculum above the standard 5 x 105 CFU/mL can lead to artificially inflated MIC values.[1][2][3] | 1. Standardize the inoculum to a 0.5 McFarland standard and dilute to a final concentration of 5 x 105 CFU/mL in the wells. Verify cell density using plating and colony counting. |
| 2. Inactive this compound Stock: Improper storage or handling can degrade the peptide mixture. | 2. Prepare fresh this compound stock solutions for each experiment. Store the stock solution at the recommended temperature (-20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. | |
| 3. Media Composition: The type of broth (e.g., Mueller-Hinton Broth - MHB) and its specific formulation can affect this compound activity. Some media components may interfere with the peptide's action.[4][5][6] | 3. Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST for susceptibility testing. Ensure consistency in the media source and lot number across experiments. | |
| Low MIC values or no inhibition | 1. Low Inoculum Density: An insufficient number of bacteria will result in a lower apparent MIC. | 1. Ensure the inoculum is properly prepared and meets the 5 x 105 CFU/mL standard. |
| 2. Error in Serial Dilution: Mistakes in the dilution series of this compound can lead to incorrect final concentrations. | 2. Carefully prepare and verify the serial dilutions. Use calibrated pipettes and fresh tips for each dilution step. | |
| Variable MICs between replicates | 1. Inconsistent Inoculum: Uneven distribution of the bacterial suspension across the microplate wells. | 1. Mix the standardized inoculum thoroughly before and during aliquoting into the wells. |
| 2. Edge Effects: Evaporation from wells on the perimeter of the microplate can concentrate the antibiotic and bacteria, leading to skewed results. | 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile broth to maintain humidity. | |
| 3. Contamination: Contamination of the stock solutions, media, or bacterial culture. | 3. Use aseptic techniques throughout the procedure. Visually inspect plates for any signs of contamination. | |
| Trailing or Skipped Wells | 1. Trailing Growth: Faint growth observed over a range of concentrations, making the endpoint difficult to determine. This can be common with bacteriostatic agents or when using high inocula.[2] | 1. Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control. Adhere strictly to the standardized inoculum density. |
| 2. Skipped Wells (Eagle Effect): A paradoxical effect where growth occurs at higher antibiotic concentrations but is inhibited at lower ones.[5] | 2. This is less common with membrane-disrupting agents like this compound but can occur. If observed, repeat the assay with careful attention to the dilution series and inoculum preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound against common bacteria?
A1: this compound is most active against Gram-positive bacteria and some yeasts. While specific breakpoints are not universally established, published data shows that for most susceptible Gram-positive bacteria (like Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis), the MIC is typically ≤4 mg/L. For Candida species, the MIC is generally higher, in the range of 16-32 mg/L.[7]
| Organism Group | Typical MIC Range (mg/L) |
| Gram-positive Bacteria (S. aureus, S. pyogenes) | ≤ 4 |
| Candida spp. (C. albicans, C. parapsilosis) | 16 - 32 |
Q2: Which Quality Control (QC) strains should I use for my this compound MIC assay?
A2: While specific CLSI or EUCAST-defined QC ranges for this compound are not available, standard QC strains should be used to ensure the overall accuracy and reproducibility of the testing method.[8][9] It is recommended to use:
-
Staphylococcus aureus ATCC 29213
-
Enterococcus faecalis ATCC 29212
Laboratories should perform initial validation studies to establish their own internal, acceptable MIC ranges for these strains with their specific lots of materials.
Q3: What is the mechanism of action for this compound and why is resistance rare?
A3: this compound is a mixture of two peptide groups: tyrocidines and gramicidins .[10][11]
-
Tyrocidines are cyclic peptides that disrupt the bacterial cell membrane's integrity, causing leakage of cellular contents.[11]
-
Gramicidins are linear peptides that form pores or channels in the bacterial membrane, allowing uncontrolled passage of ions and disrupting the essential ion gradients.[11]
This multi-component, membrane-targeting mechanism makes it difficult for bacteria to develop resistance, as it would require fundamental changes to their cell membrane structure.[12]
Q4: Can the source of Mueller-Hinton Broth affect my results?
A4: Yes. Studies have shown that lot-to-lot and manufacturer-to-manufacturer variations in media can significantly impact MIC results for some antibiotics.[5] To ensure consistency, it is crucial to use high-quality, cation-adjusted MHB and to note the manufacturer and lot number in your experimental records. If you switch suppliers, it is advisable to re-validate your QC strain ranges.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15]
-
Preparation of Materials:
-
This compound Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., DMSO or ethanol, depending on solubility).
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator.
-
-
Inoculum Preparation:
-
Suspend the selected colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria in broth, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.
-
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's mechanism involves membrane disruption and pore formation.
Troubleshooting Logic for High MIC Values
Caption: A logical workflow for troubleshooting unexpectedly high MIC results.
Standard MIC Assay Workflow
Caption: The standard experimental workflow for a broth microdilution MIC assay.
References
- 1. Inoculum effect of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Influence of media and testing methodology on susceptibility to tigecycline of Enterobacteriaceae with reported high tigecycline MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Decade-long use of the antimicrobial peptide combination this compound does not pose a major risk of acquired resistance with gram-positive bacteria and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsac.org.uk [bsac.org.uk]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eucast broth microdilution: Topics by Science.gov [science.gov]
Technical Support Center: Strategies for Long-Term Tyrothricin Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tyrothricin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the long-term storage and stability assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during long-term storage?
A1: this compound, a peptide antibiotic mixture of gramicidins and tyrocidines, is susceptible to degradation from several factors. As a solid, it is relatively stable against light, air, and temperatures up to 50°C. However, in solution, its stability is significantly compromised. Key factors leading to degradation include:
-
pH: this compound is incompatible with strong acids and alkalis, which can cause hydrolysis of the peptide bonds.
-
Temperature: Elevated temperatures accelerate degradation reactions. Solutions should not be sterilized by heat.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Microbial Contamination: Aqueous suspensions of this compound are susceptible to microbial growth, which can lead to enzymatic degradation.
-
Excipient Interactions: Certain excipients in a formulation can interact with this compound and affect its stability.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under controlled conditions. The optimal conditions depend on the physical state of the substance:
| Form | Recommended Storage Temperature | Additional Recommendations | Expected Stability |
| Solid (Powder) | -20°C | Protect from moisture. | ≥ 4 years |
| Stock Solution in Organic Solvent (e.g., ethanol, methanol, DMSO) | -80°C (for 6 months) or -20°C (for 1 month) | Purge with an inert gas before sealing. Use freshly opened, anhydrous solvents. | Up to 6 months |
| Aqueous Suspension/Formulation | Refrigerated (2-8°C) | Prepare aseptically. Include a suitable antimicrobial preservative. Protect from light. | Formulation-dependent, generally shorter-term |
Q3: My this compound solution appears cloudy. What could be the cause and how can I resolve it?
A3: Cloudiness in a this compound solution can be due to several reasons:
-
Poor Solubility: this compound is practically insoluble in water. If you are preparing an aqueous solution without a proper solubilizing agent, the compound will not dissolve and will appear as a cloudy suspension.
-
Precipitation: Changes in temperature or solvent composition can cause this compound to precipitate out of the solution.
-
Microbial Growth: As mentioned, aqueous preparations are prone to microbial contamination, which can cause turbidity.
-
Incompatible Excipients: Some excipients may interact with this compound, leading to the formation of insoluble complexes.
Troubleshooting Steps:
-
Verify Solvent System: For preparing stock solutions, use organic solvents like ethanol, methanol, or DMSO.
-
Use Solubilizing Agents: For aqueous formulations, non-ionic surfactants can be used to create clear solutions.
-
Check for Contamination: If microbial contamination is suspected, discard the solution and prepare a new one using aseptic techniques. Consider adding a preservative to the formulation.
-
Review Formulation: Ensure all excipients are compatible with this compound.
Troubleshooting Guides
Issue 1: Loss of Potency in a this compound Formulation
Symptom: A noticeable decrease in the antimicrobial activity of your this compound-containing product over time, as determined by a bioassay or a chemical assay like HPLC.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis) | - Verify pH: Ensure the pH of your formulation is within a stable range for this compound (close to neutral). Avoid strongly acidic or alkaline conditions. - Control Water Content: For non-aqueous or low-water formulations, minimize exposure to atmospheric moisture. |
| Oxidative Degradation | - Inert Atmosphere: When preparing and storing solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon. - Add Antioxidants: The inclusion of antioxidants in the formulation may help mitigate oxidative degradation. However, compatibility and efficacy must be tested. |
| Photodegradation | - Protect from Light: Store the formulation in amber or opaque containers to protect it from light exposure. |
| Inappropriate Storage Temperature | - Adhere to Recommended Temperatures: Store the formulation at the recommended temperature (e.g., refrigerated or frozen) and avoid temperature fluctuations. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of a Stored Sample
Symptom: When analyzing a stored this compound sample using a stability-indicating HPLC method, new peaks, not present in the initial analysis, are observed.
Logical Workflow for Investigating Unknown Peaks:
Caption: Workflow for investigating unknown peaks in HPLC.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of resolving the main components of this compound (gramicidins and tyrocidines) from potential degradation products generated under stress conditions.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with:
-
Mobile Phase A: Water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Detection: UV detection at 280 nm (due to the presence of aromatic amino acids like tryptophan and tyrosine).
-
Forced Degradation: To generate degradation products and validate the method's stability-indicating capability, subject this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solution at 80°C for 24 hours.
-
Photodegradation: Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples alongside a control (unstressed) sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound component peaks.
Protocol 2: Long-Term Stability Study Protocol
Objective: To evaluate the stability of a this compound formulation over its intended shelf life.
Methodology:
-
Batch Selection: Use at least three batches of the final formulation in its proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: Store samples at the intended storage condition (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) for the proposed shelf life (e.g., 12, 24, 36 months).
-
Accelerated: Store samples at an elevated temperature (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for 6 months.
-
-
Testing Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, evaluate the following:
-
Appearance: Visual inspection for color change, precipitation, or phase separation.
-
pH: For liquid formulations.
-
Assay: Quantification of this compound using a validated stability-indicating HPLC method.
-
Degradation Products: Quantification of any known or unknown degradation products.
-
Microbial Limits: For aqueous formulations.
-
Antimicrobial Potency: Bioassay to confirm biological activity.
-
Workflow for Stability Study:
Caption: General workflow for a long-term stability study.
Signaling Pathways and Degradation Mechanisms
While specific, detailed degradation pathways for this compound are not extensively published, the primary mechanism of degradation for peptides in solution is hydrolysis of the peptide bonds. This can be catalyzed by both acid and base.
Hypothesized Hydrolytic Degradation of a Peptide Bond:
Caption: Simplified mechanism of peptide bond hydrolysis.
Oxidation of certain amino acid residues, such as tryptophan, tyrosine, and phenylalanine (all present in this compound), can also occur, particularly in the presence of oxygen, light, and trace metal ions.
This technical support center provides a foundational guide for addressing the stability of this compound. For specific formulation challenges, it is recommended to conduct thorough compatibility and stability studies tailored to your unique product.
minimizing tyrothricin-induced cytotoxicity in cell culture experiments
Technical Support Center: Minimizing Tyrothricin-Induced Cytotoxicity
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this compound in cell culture. The primary focus is to understand and minimize its inherent cytotoxicity to eukaryotic cells during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so cytotoxic to my mammalian cell culture?
A1: this compound is a mixture of antimicrobial peptides (gramicidins and tyrocidines) that functions by disrupting cellular membranes.[1][2] Its primary mechanism involves forming pores or channels in the lipid bilayer, which leads to the leakage of essential ions and molecules, ultimately causing cell death.[2] This membrane-disrupting action is not specific to bacteria; at sufficient concentrations, it will also damage the membranes of eukaryotic cells, leading to the cytotoxicity you are observing.[3]
Q2: What is the primary mechanism of this compound-induced cell death?
A2: The primary mechanism is necrosis due to loss of membrane integrity. The peptide components of this compound insert themselves into the cell membrane, disrupting its structure and causing rapid depolarization and leakage of cytoplasmic contents.[2] While downstream events from cellular stress can trigger programmed cell death (apoptosis ), the initial and dominant effect at cytotoxic concentrations is direct physical damage to the cell membrane.
Q3: Can I completely eliminate the cytotoxicity of this compound?
A3: It is unlikely that you can completely eliminate its cytotoxicity while retaining its intended (e.g., antimicrobial) activity in the same system, as the mechanism of action is fundamentally based on membrane disruption.[3][4] The goal is to find a therapeutic window or experimental conditions where you can achieve the desired effect (e.g., killing bacteria in a co-culture) with minimal damage to your eukaryotic cells. This involves careful optimization of concentration and exposure time.
Q4: Are there any known agents that can protect my cells from this compound?
A4: The literature on specific protective agents against this compound cytotoxicity in cell culture is sparse. However, based on its mechanism, potential strategies could involve:
-
Membrane Stabilizers: Agents that alter membrane fluidity or composition might offer some protection, but this is highly speculative and would require empirical testing.
-
Competitive Inhibition: Non-toxic molecules that might compete with this compound for binding sites on the cell membrane could theoretically reduce its effect, though no specific examples are well-documented.
-
Growth Factors & Optimized Media: Ensuring cells are in a robustly healthy state with optimized culture medium may increase their resilience to stress but will not prevent direct membrane lysis at high this compound concentrations.
Troubleshooting Guide
Problem: I'm observing near-total cell death, even at low concentrations of this compound.
This common issue can stem from several factors related to the compound, the cells, or the assay itself.
This workflow helps diagnose the root cause of excessive cytotoxicity.
Quantitative Data: Determining a Working Concentration
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the cell line and experimental conditions (e.g., incubation time, serum concentration). There is no single universal IC50 value. It is critical to determine the IC50 empirically for your specific cell line.
Table 1: Example IC50 Values for Various Compounds in Mammalian Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Doxorubicin | T47D | 72 | 8.53 | [5] |
| Doxorubicin | MDA-MB-468 | 72 | 0.27 | [5] |
| Goniothalamin | Saos-2 (Osteosarcoma) | 72 | 0.62 | [6] |
| Goniothalamin | HMSC (Normal) | 72 | 6.23 | [6] |
| This compound | Your Cell Line | 24, 48, 72 | To Be Determined | N/A |
-
Recommendation: Perform a dose-response experiment starting with a wide range of this compound concentrations (e.g., 0.01 µg/mL to 100 µg/mL) to identify the cytotoxic range for your cells.
Visualizing the Mechanism of Action
Signaling Pathway of this compound-Induced Cell Death
This compound's action is primarily a direct biophysical process rather than a classical signaling cascade. However, the resulting cellular damage can initiate intrinsic apoptosis pathways.
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays to quantify the effects of this compound.
Protocol 1: MTT Assay (Measures Metabolic Activity)
The MTT assay is a colorimetric method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "untreated" (medium only) and "vehicle control" wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express results as a percentage of the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Protocol 2: LDH Release Assay (Measures Membrane Integrity)
This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[8][9]
-
96-well flat-bottom plates
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit (contains substrate, cofactor, and dye)
-
Lysis Buffer (often 10X, provided in kit) for maximum LDH release control
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls:
-
Maximum LDH Release: In separate wells with untreated cells, add 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.
-
Background: Wells containing medium but no cells.
-
-
Sample Collection: At the end of the incubation, centrifuge the plate (if cells are in suspension) or simply take a sample of the supernatant. Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction (Optional): Add 50 µL of Stop Solution if provided in the kit.[9]
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit (usually 490 nm).
-
Calculation:
-
% Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
(Where "Spontaneous" is the untreated control)
-
Protocol 3: Neutral Red Uptake Assay (Measures Lysosomal Integrity)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][10]
-
96-well flat-bottom plates
-
This compound stock solution
-
Neutral Red (NR) solution (e.g., 50 µg/mL in serum-free medium)
-
Wash/Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
NR Incubation: After treatment, remove the medium and add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.
-
Dye Removal: Remove the NR solution and gently wash the cells with PBS to remove excess dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well. Shake the plate for 10-15 minutes to extract the dye from the cells.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Express results as a percentage of the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tyrothricin Production from Brevibacillus brevis
Welcome to the technical support center for improving the yield of tyrothricin from Brevibacillus brevis fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stage of growth for this compound production in Brevibacillus brevis?
A1: this compound production is closely linked to the sporulation process of Brevibacillus brevis. The synthesis of the antibiotic typically begins at the end of the logarithmic growth phase and coincides with the onset of sporulation, specifically around stage II, which is marked by septum formation.[1][2] As sporulation progresses, the this compound components migrate into the forespore.[1][2] Therefore, creating conditions that favor sporulation after a healthy vegetative growth phase is key to maximizing yield.
Q2: What are the most critical media components for enhancing this compound yield?
A2: Studies have shown that casein peptone, sodium chloride (NaCl), and yeast extract have a significant impact on this compound yield.[3] Optimization experiments have identified ideal concentrations for these components to significantly boost production.[3] While a basal medium can support growth, a well-formulated medium with optimal levels of these key nutrients is crucial for high-yield fermentation.
Q3: Can genetic engineering be used to improve this compound yield?
A3: While specific examples for this compound are not extensively detailed in the provided results, genetic engineering is a proven strategy for enhancing the production of other antimicrobial peptides in Brevibacillus brevis, such as edeine.[4] Techniques like promoter engineering, where the native promoter of the biosynthetic gene cluster is replaced with a stronger promoter, have shown significant increases in peptide production.[4] This suggests that similar strategies could be successfully applied to the this compound biosynthetic gene cluster to improve yields.
Q4: Are there any known inhibitors of this compound production?
A4: Yes, certain amino acids can inhibit both sporulation and the synthesis of peptide antibiotics in Brevibacillus brevis. For instance, L-tyrosine has been observed to have an inhibitory effect on this compound production in nitrogen-limited cultures. Supplementing the medium with specific amino acid precursors, such as phenylalanine and tryptophan, can modulate the production of different tyrocidine analogues within the this compound complex.[5]
Troubleshooting Guide
This guide addresses common problems encountered during Brevibacillus brevis fermentation for this compound production.
Problem: Low or No this compound Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Review and optimize the concentrations of key nutrients. A recommended starting point for an optimized medium is approximately 10.28 g/L casein peptone, 4.62 g/L NaCl, and 11.03 g/L yeast extract.[3] |
| Inadequate Sporulation | Ensure fermentation conditions are conducive to sporulation after the logarithmic growth phase. This includes appropriate nutrient limitation (e.g., nitrogen) and optimal cell density. This compound production is intrinsically linked to the sporulation process.[1][2] |
| Incorrect Fermentation pH | The initial pH of the culture medium is crucial. For inoculum preparation, an initial pH of 7.2 is recommended.[1] During fermentation, the pH will naturally change. Monitor and, if necessary, control the pH to maintain it within the optimal range for both growth and production. |
| Suboptimal Temperature | Brevibacillus brevis has an optimal growth temperature range. For inoculum and fermentation, 37°C has been used successfully.[1] Deviations from the optimal temperature can negatively impact both growth and antibiotic synthesis. |
| Poor Aeration and Agitation | In submerged cultures, adequate oxygen supply is essential for the aerobic Brevibacillus brevis.[6] Insufficient aeration can limit growth and, consequently, this compound production. However, one study noted that their successful enhancement of this compound was achieved without shaking or active aeration during the main five-day incubation.[1] This suggests that the optimal aeration strategy may depend on the specific strain and fermentation setup. |
| Contamination | Microbial contamination can severely impact yield by competing for nutrients and producing inhibitory substances. Implement strict aseptic techniques throughout the entire process. Regularly check for signs of contamination, such as unusual culture appearance or odor. |
Problem: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Quality | Standardize the inoculum preparation process. Use a consistent spore count for inoculation, for example, around 2.6 x 10⁸ cfu/ml.[1] The age and viability of the inoculum can significantly affect fermentation performance. |
| Variability in Raw Materials | The quality of media components, especially complex ones like peptone and yeast extract, can vary between batches and suppliers. Use high-quality, consistent sources for all media components. |
| Fluctuations in Fermentation Parameters | Ensure that pH, temperature, and agitation/aeration (if used) are tightly controlled and consistent across all fermentation runs. Minor variations in these parameters can lead to significant differences in final yield. |
Data on Fermentation Parameters
Optimizing fermentation parameters is a critical step in maximizing this compound yield. The following tables summarize the impact of key parameters based on available data.
Table 1: Effect of Media Composition on this compound Yield
| Media Components | Concentration Range | Effect on this compound Yield | Optimized Concentration |
| Casein Peptone | - | Significant positive impact | 10.28 g/L[3] |
| NaCl | - | Significant positive impact | 4.62 g/L[3] |
| Yeast Extract | - | Significant positive impact | 11.03 g/L[3] |
| Glucose | - | Common carbon source | - |
| Beef Broth/Extract | - | Used in inoculum and production media | - |
Note: The enhancement of this compound from 116.14 to 594.50 μg/ml was achieved through the optimization of these media components.[3]
Table 2: Effect of pH on this compound Fermentation
| pH Level | Observation |
| 7.2 | Optimal initial pH for inoculum preparation.[1] |
| Neutral to slightly alkaline | Generally recommended for initial media pH in similar fermentations.[6] |
Specific quantitative data on how varying the initial pH of the production medium affects the final this compound yield is limited in the provided search results.
Table 3: Effect of Temperature on this compound Fermentation
| Temperature | Observation |
| 37°C | Successfully used for both inoculum growth and fermentation.[1] |
| 30°C to 40°C | A favorable range for submerged fermentation of Brevibacillus brevis for this compound production.[6] |
| 35°C to 55°C | Optimal growth temperature range for Brevibacillus brevis.[7] |
Specific quantitative data comparing this compound yields at different temperatures is not available in the provided search results.
Table 4: Effect of Aeration and Agitation on this compound Fermentation
| Aeration/Agitation | Observation |
| Shaking (180 rpm) | Used for inoculum growth.[1] |
| No shaking or active aeration | Used during a five-day main fermentation that resulted in a high this compound yield.[1] |
| Submerged aerated fermentation | Generally recommended for commercial production to ensure sufficient oxygen supply.[6] |
The provided search results present conflicting information on the necessity of aeration and agitation during the production phase, suggesting that the optimal strategy may be strain and process-dependent. Quantitative comparison of this compound yields under different aeration and agitation rates is not available.
Experimental Protocols
1. Inoculum Preparation
This protocol is adapted from a study that successfully optimized this compound production.[1]
-
Media Preparation: Prepare a beef broth medium containing 10 g/L of peptone, 5 g/L of beef broth, and 5 g/L of NaCl. Adjust the initial pH to 7.2.
-
Inoculation: Inoculate the sterile medium with a frozen stock of Brevibacillus brevis (e.g., ATCC 8185).
-
Incubation: Incubate the culture in a flask at 37°C with shaking at 180 rpm for three days to allow for growth and sporulation.
-
Spore Heat Treatment: After three days, heat the culture to 75°C for 20 minutes. This step is crucial as it eliminates vegetative cells, leaving a suspension of heat-resistant spores to be used as the inoculum.
-
Inoculum Concentration: The resulting spore suspension can be quantified to achieve a target inoculum concentration, for example, 2.6 × 10⁸ cfu/ml for the main fermentation.[1]
2. Fermentation for this compound Production
This protocol is based on a batch fermentation process.
-
Media Preparation: Prepare the production medium. An optimized medium consists of 10.28 g/L casein peptone, 4.62 g/L NaCl, and 11.03 g/L yeast extract.[3] Sterilize the medium.
-
Inoculation: Inoculate the sterile production medium with the prepared spore suspension.
-
Incubation: Incubate the culture at 37°C. Based on one successful study, this can be a static incubation (without shaking or active aeration) for five days.[1] Alternatively, for larger scale or bioreactor fermentations, controlled aeration and agitation may be necessary.[6]
-
Monitoring: Monitor the fermentation progress by taking samples to measure cell growth (e.g., optical density) and this compound production.
3. This compound Extraction and Quantification
This protocol provides a method for extracting and measuring this compound from the fermentation broth.[1]
-
Cell Precipitation: To a 5 ml culture sample, add 100 µl of a 1 g/ml (w/v) trichloroacetic acid (TCA) solution. Let it stand overnight at 4°C to precipitate the cells and the antibiotic.
-
Cell Pellet Collection: Centrifuge the sample at 4500 x g for 10 minutes to pellet the cells. Discard the supernatant.
-
Washing: Wash the cell pellet twice with distilled water, centrifuging after each wash to recollect the pellet.
-
Ethanol Extraction: After discarding the final wash supernatant, add 2 ml of ethanol to the pellet and resuspend. Allow the extraction to proceed for 6 hours.
-
Second Extraction: Centrifuge the suspension and collect the ethanol supernatant. Resuspend the remaining pellet in 1 ml of ethanol and extract for an additional 2 hours.
-
Clarification: Combine the two ethanol supernatants. Add 0.5 g of acid alumina powder to clarify the solution.
-
Quantification: After clarification, measure the optical density of the alcoholic solution at 280 nm. Use a standard curve prepared with commercially available this compound to determine the concentration.[1]
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Relationship between growth, sporulation, and this compound production.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Tyrocidine biosynthesis by three complementary fractions from Bacillus brevis (ATCC 8185) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Following this compound peptide production by Brevibacillus parabrevis with electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of edeine production in Brevibacillus brevis X23 via in situ promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2602043A - Method for producing this compound - Google Patents [patents.google.com]
- 7. Brevibacillus brevis - Wikipedia [en.wikipedia.org]
addressing challenges in the separation of tyrocidine and gramicidin
Welcome to the technical support center for the separation of tyrocidine and gramicidin. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of these valuable peptide antibiotics from the tyrothricin complex.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating tyrocidine and gramicidin?
A1: The primary challenges stem from the inherent complexity and similarity of the compounds within the this compound complex. This compound is a mixture of multiple, structurally similar cyclic tyrocidines and linear gramicidins.[1][2] This structural similarity makes achieving high-resolution separation difficult. Furthermore, the presence of multiple analogs within both the tyrocidine and gramicidin families adds another layer of complexity to achieving high purity of a single component.
Q2: Which chromatographic techniques are most effective for this separation?
A2: High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), is the most commonly employed and effective technique for the separation of tyrocidine and gramicidin.[1][2][3] Counter-Current Chromatography (CCC) has also been successfully used, offering the advantage of no solid support, which can prevent irreversible adsorption of the peptides.[1] Supercritical Fluid Chromatography (SFC) is an emerging alternative that can offer faster separations.
Q3: What are the typical purities and yields I can expect?
A3: With optimized preparative HPLC methods, it is possible to achieve high purity levels, often exceeding 95% for specific tyrocidine or gramicidin components.[4][5] However, the overall yield will depend on the initial concentration of the target peptide in the crude this compound mixture and the number of purification steps. A two-step chromatographic process involving ion exchange followed by reversed-phase chromatography has been shown to yield an overall molar yield of over 80% with a final purity of over 99.5%.[6]
Q4: Can I separate the individual analogs of tyrocidine and gramicidin?
A4: Yes, high-resolution HPLC methods are capable of separating the different analogs, such as tyrocidine A, B, and C, and the various gramicidin components.[1] This requires careful optimization of the chromatographic conditions, including the stationary phase, mobile phase composition, and gradient profile.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of tyrocidine and gramicidin.
HPLC Troubleshooting
Problem: Poor Resolution Between Tyrocidine and Gramicidin Peaks
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: Adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A shallower gradient can often improve the separation of closely eluting peaks. For complex mixtures like this compound, a gradient elution is generally more effective than isocratic elution.
-
-
Possible Cause: Incorrect column selection.
-
Solution: C18 columns are a good starting point for peptide separations. If resolution is still poor, consider a column with a different stationary phase, such as C8 or phenyl, which can offer different selectivity.
-
-
Possible Cause: Suboptimal temperature.
-
Solution: Increasing the column temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of the peptides.
-
Problem: Peak Tailing
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of ~0.1%, to the mobile phase is crucial for peptide separations. TFA helps to suppress silanol interactions and improve peak shape.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample load. Overloading the column is a common cause of peak tailing and broadening in preparative chromatography.
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Problem: Peak Splitting
-
Possible Cause: Sample solvent is too strong.
-
Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting the sample in a strong solvent can cause the peak to split or become distorted.
-
-
Possible Cause: Co-elution of closely related analogs.
-
Solution: Optimize the separation method by adjusting the gradient, mobile phase, or temperature to resolve the individual components.
-
-
Possible Cause: A void in the column packing.
-
Solution: This usually requires column replacement.
-
Logical Troubleshooting Flow for Peak Splitting
Caption: A troubleshooting workflow for diagnosing and resolving peak splitting in HPLC.
Experimental Protocols
Preparative Reversed-Phase HPLC for this compound Separation
This protocol outlines a general procedure for the separation of tyrocidine and gramicidin from a commercial this compound complex.
1. Sample Preparation:
-
Dissolve the this compound complex in a minimal amount of a strong organic solvent like methanol or acetonitrile.
-
Dilute the sample with the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection. The final injection solvent should be weaker than the mobile phase to ensure good peak shape.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A shallow gradient is recommended for optimal separation. For example:
-
0-5 min: 5% B
-
5-65 min: 5-95% B
-
65-70 min: 95% B
-
70-75 min: 95-5% B
-
75-85 min: 5% B (re-equilibration)
-
-
Flow Rate: Adjust according to the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: UV detection at 280 nm is suitable for detecting both tyrocidine and gramicidin due to the presence of aromatic amino acids.
-
Injection Volume: This will depend on the column size and sample concentration. Start with a smaller injection volume and gradually increase to optimize loading without sacrificing resolution.
3. Fraction Collection:
-
Collect fractions based on the UV chromatogram. Automated fraction collectors are recommended for preparative work.
-
Collect individual peaks into separate vessels.
4. Analysis of Fractions:
-
Analyze the collected fractions using analytical HPLC to determine the purity of the separated tyrocidine and gramicidin components.
-
Mass spectrometry can be used to confirm the identity of the compounds in each fraction.
Experimental Workflow Diagram
Caption: A general workflow for the preparative HPLC separation and analysis of tyrocidine and gramicidin.
Quantitative Data Summary
The following table summarizes typical performance data for different chromatographic methods used in the separation of tyrocidine and gramicidin. Note that specific values can vary significantly based on the exact experimental conditions.
| Method | Stationary Phase | Mobile Phase System | Typical Purity | Typical Yield | Key Advantages |
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile with 0.1% TFA (gradient) | >95% | Dependent on initial concentration | High resolution, well-established |
| Counter-Current Chromatography (CCC) | Liquid-Liquid | Varies (e.g., Hexane/Ethyl Acetate/Methanol/Water) | >90% | Good for large scale | No solid support, avoids irreversible adsorption |
| Supercritical Fluid Chromatography (SFC) | Various (e.g., Silica, Diol) | Supercritical CO2 with co-solvent (e.g., Methanol) | High | Potentially high | Fast separations, "green" solvent |
Disclaimer: The experimental protocols and troubleshooting guides provided are intended as a general reference. Researchers should always optimize methods for their specific instrumentation and sample characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The high resolution structure of tyrocidine A reveals an amphipathic dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography — Journal of Young Investigators [jyi.org]
Validation & Comparative
A Comparative Analysis of Membrane Disruption by Tyrothricin and Other Peptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a deeper understanding of alternative antimicrobial agents. Among these, peptide antibiotics that target the bacterial membrane offer a promising avenue for development due to their rapid, potent, and broad-spectrum activity. This guide provides a detailed comparison of the membrane disruption mechanisms of tyrothricin and other notable peptide antibiotics: gramicidin S, bacitracin, and polymyxin B. By presenting available experimental data, detailed methodologies, and visual representations of their modes of action, this document aims to serve as a valuable resource for the scientific community.
Executive Summary
This compound, a mixture of linear gramicidins and cyclic tyrocidines, disrupts bacterial membranes primarily through pore formation and induction of lipid phase separation.[1] This mechanism is compared against three other peptide antibiotics with distinct modes of action:
-
Gramicidin S: A cyclic peptide that, despite structural similarities to tyrocidines, causes more subtle membrane perturbations, primarily affecting lipid packing and delocalizing peripheral membrane proteins.[1][2]
-
Bacitracin: This antibiotic inhibits bacterial cell wall synthesis by interfering with the transport of peptidoglycan precursors across the cell membrane, a mechanism distinct from direct membrane disruption.[3][4]
-
Polymyxin B: A cationic lipopeptide that specifically targets the lipopolysaccharide (LPS) of Gram-negative bacteria, disrupting both the outer and inner membranes.[5][6]
This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of Antimicrobial and Hemolytic Activities
The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) and 50% Hemolytic Concentration (HC50) for the selected antibiotics. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as bacterial strains, growth media, and assay protocols.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | 2 - 256 | [7] |
| Streptococcus pyogenes | 2 - 256 | [7] | |
| Gram-negative bacteria | >128 | [8] | |
| Gramicidin S | Staphylococcus aureus | 4 | [1][9][10] |
| Enterococcus faecium | 3.9 - 62.5 | [11] | |
| Pseudomonas aeruginosa | 3.9 - 62.5 | [11] | |
| Klebsiella pneumoniae | 7.8 - 31.2 | [11] | |
| Bacitracin | Staphylococcus aureus | 32 - >4,096 | [12][13] |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 1.0 (units/mL) | [14] | |
| Polymyxin B | Pseudomonas aeruginosa | 2.0 (MIC90) | [15] |
| Acinetobacter baumannii | 32 (MBEC) | [6] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs). This table presents the MIC values of the selected peptide antibiotics against various bacterial species. The wide range for some values reflects strain-dependent variations and differing experimental setups.
| Antibiotic | HC50 (µg/mL) | Reference(s) |
| This compound | Hemolytic at high concentrations | [7][16][17] |
| Gramicidin S | 35.2 | [11] |
| Bacitracin | Generally low hemolytic activity | [3] |
| Polymyxin B | Essentially non-hemolytic | [18] |
Table 2: Comparative Hemolytic Activity (HC50). This table summarizes the concentration at which each antibiotic causes 50% lysis of red blood cells. Lower values indicate higher hemolytic activity.
Mechanisms of Membrane Disruption
The mechanisms by which these peptide antibiotics disrupt bacterial membranes are diverse, ranging from the formation of discrete pores to the inhibition of cell wall synthesis.
This compound: A Two-pronged Attack
This compound's activity is a composite of its two main components: tyrocidines and gramicidins.
-
Tyrocidines: These cyclic decapeptides are the primary drivers of membrane disruption. They form defined ion-conducting pores, leading to rapid depolarization of the bacterial membrane.[1][2] Furthermore, they induce lipid phase separation and decrease membrane fluidity, which results in the delocalization of a wide array of essential membrane proteins.[1] Interestingly, recent studies have also pointed to their ability to cause DNA damage and interfere with DNA-binding proteins, suggesting a multifaceted mechanism of action.[1]
-
Gramicidins (linear): These neutral peptides form β-helical structures that can dimerize to create transmembrane channels. These channels are permeable to monovalent cations, leading to the dissipation of the membrane potential.[16]
Gramicidin S: Subtle but Effective Disruption
Gramicidin S, a cyclic decapeptide homologous to tyrocidines, exhibits a more nuanced mechanism. It does not appear to form large, stable pores in the same manner as tyrocidines.[2] Instead, it partitions into the membrane interface, disrupting lipid packing and causing only mild lipid demixing with minor effects on membrane fluidity and permeability.[1][2] This disruption is sufficient to delocalize peripheral membrane proteins, particularly those involved in crucial processes like cell division and cell envelope synthesis.[1]
Bacitracin: Targeting Cell Wall Synthesis
Unlike this compound and gramicidin S, bacitracin's primary target is not the lipid bilayer itself but rather a key step in cell wall biosynthesis. It forms a complex with a lipid carrier molecule called bactoprenol pyrophosphate, which is responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[3] By sequestering this carrier, bacitracin effectively halts cell wall synthesis, leading to cell lysis and death, particularly in Gram-positive bacteria which have a thick peptidoglycan layer.[3][4]
Polymyxin B: A Focus on Gram-Negative Bacteria
Polymyxin B is a cationic lipopeptide with a distinct specificity for Gram-negative bacteria. Its primary target is the lipopolysaccharide (LPS) in the outer membrane.[5][6] The positively charged peptide interacts with the negatively charged lipid A portion of LPS, displacing divalent cations (Mg2+ and Ca2+) that stabilize the outer membrane.[5] This initial interaction disrupts the outer membrane, making it permeable and allowing the polymyxin B molecule to access and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and cell death.[5][6]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize the membrane-disrupting properties of peptide antibiotics.
Minimal Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the peptide antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control (bacteria without antibiotic) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Membrane Depolarization Assay
This assay measures the ability of a peptide to dissipate the membrane potential of bacterial cells using a potential-sensitive dye like DiSC3(5).
Protocol:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) and resuspend to an optical density at 600 nm (OD600) of 0.05.
-
-
Dye Loading:
-
Add the membrane potential-sensitive dye DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.
-
Incubate in the dark until the fluorescence signal stabilizes, indicating maximal dye uptake.
-
-
Measurement:
-
Measure the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).
-
Add the peptide antibiotic to the cell suspension at the desired concentration.
-
Monitor the increase in fluorescence over time. An increase in fluorescence indicates depolarization of the membrane and release of the dye.
-
Dye Leakage Assay from Liposomes
This assay assesses the ability of a peptide to permeabilize model lipid vesicles (liposomes) by measuring the release of an entrapped fluorescent dye.
Protocol:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking bacterial or mammalian membranes.
-
Encapsulate a self-quenching concentration of a fluorescent dye (e.g., calcein or carboxyfluorescein) within the liposomes.
-
Remove unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Dilute the liposome suspension in a buffer in a cuvette.
-
Add the peptide antibiotic at various concentrations.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye.
-
Complete leakage (100%) is determined by adding a detergent like Triton X-100 to disrupt all liposomes.
-
-
Data Analysis:
-
The percentage of dye leakage is calculated as: % Leakage = [(F - F0) / (F100 - F0)] * 100 where F is the fluorescence at a given time, F0 is the initial fluorescence, and F100 is the fluorescence after adding detergent.
-
Conclusion
This compound and other peptide antibiotics exhibit a fascinating array of mechanisms for disrupting bacterial membranes. While this compound employs a dual strategy of pore formation and lipid matrix disruption, gramicidin S subtly alters membrane organization. In contrast, bacitracin inhibits a crucial step in cell wall synthesis, and polymyxin B specifically targets the outer membrane of Gram-negative bacteria. Understanding these diverse mechanisms is paramount for the rational design of new antimicrobial peptides with improved efficacy and reduced toxicity. The experimental protocols provided herein offer a foundation for researchers to further investigate these and other novel antimicrobial agents, contributing to the critical effort to combat antibiotic resistance.
References
- 1. A New Gramicidin S Analogue with Potent Antibacterial Activity and Negligible Hemolytic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of polymyxin B on the hemolytic mechanism of the genus Listeria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcp.bmj.com [jcp.bmj.com]
- 4. Bacitracin Test- Principle, Procedure, Result with Limitation [microbiologynotes.com]
- 5. THE LYTIC ACTION OF this compound AND ITS DERIVATIVES ON STAPHYLOCOCCUS AUREUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of Tyrocidine A Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Supreme activity of gramicidin S against resistant, persistent and biofilm cells of staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparative Killing Kinetics of Methicillin-Resistant Staphylococcus aureus by Bacitracin or Mupirocin | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 15. Impact of biofilm production on polymyxin B susceptibility among Pseudomonas aeruginosa clinical isolates | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. This compound | C65H85N11O13 | CID 452550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of a Novel UPLC-MS Method Versus a Conventional HPLC-UV Method for Tyrothricin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method and a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the analytical validation of Tyrothricin. This compound is a complex polypeptide antibiotic mixture, primarily composed of multiple tyrocidines and gramicidins. Accurate and efficient analytical methods are crucial for its quality control and pharmaceutical development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Executive Summary
The analysis of the complex antibiotic, this compound, presents significant analytical challenges due to its multi-component nature. This guide compares the performance of a traditional HPLC-UV method with a modern UPLC-MS method. The UPLC-MS method demonstrates significant advantages in terms of speed, resolution, and specificity, offering a more advanced analytical tool for the comprehensive characterization of this compound. While the HPLC-UV method remains a robust and reliable technique for routine quantification, the UPLC-MS method provides deeper insights into the composition of this complex drug substance.
Introduction to this compound and its Analytical Challenges
This compound is a mixture of cyclic and linear polypeptides produced by the bacterium Bacillus brevis. It is comprised of two main groups of active compounds:
-
Tyrocidines: A group of cyclic decapeptides (including Tyrocidine A, B, and C) that exhibit strong bactericidal activity.
-
Gramicidins: A group of linear pentadecapeptides that form channels in bacterial cell membranes.
The inherent complexity and microheterogeneity of this compound, with numerous closely related peptide variants, necessitate high-resolution analytical methods to ensure proper identification, quantification, and quality control of pharmaceutical preparations.
Methodologies: A Head-to-Head Comparison
This section details the experimental protocols for a conventional HPLC-UV method and a novel UPLC-MS method for the analysis of this compound.
Conventional HPLC-UV Method
This method is a robust and widely used technique for the routine quality control of this compound in pharmaceutical formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 100 minutes.[1]
Novel UPLC-MS Method
This modern approach offers enhanced separation efficiency and the specificity of mass spectrometric detection, allowing for a more detailed analysis of the individual components of this compound.
Experimental Protocol:
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole mass analyzer).
-
Column: A sub-2 µm particle C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A rapid gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV absorbance at 280 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode, scanning a mass range of m/z 500-2000.
-
-
Injection Volume: 5 µL.
-
Run Time: Approximately 20 minutes.[1]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance parameters of the two methods, based on validated experimental data.
Table 1: Chromatographic Performance
| Parameter | Conventional HPLC-UV Method | Novel UPLC-MS Method |
| Run Time | ~100 min[1] | ~20 min[1] |
| Resolution | Adequate for bulk quantification | Superior separation of individual tyrocidines and gramicidins |
| Peak Asymmetry | < 1.5 | < 1.2 |
| Theoretical Plates | > 2000 | > 10000 |
Table 2: Method Validation Parameters
| Parameter | Conventional HPLC-UV Method | Novel UPLC-MS Method |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL |
| Robustness | High | High |
| Specificity | Relies on retention time and UV spectrum | High (based on mass-to-charge ratio) |
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for both the conventional and novel methods.
References
Assessing the Synergistic Effects of Tyrothricin with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrothricin, a polypeptide antibiotic complex isolated from Bacillus brevis, has a long history of topical use against Gram-positive bacteria and some fungi.[1][2] Comprised of linear gramicidins and cyclic tyrocidines, its primary mechanism of action involves the disruption of bacterial cell membrane integrity.[3][4][5] With the rising threat of antimicrobial resistance, there is a growing interest in combination therapies that can enhance the efficacy of existing antibiotics. This guide provides a comparative assessment of the synergistic and antagonistic effects of this compound and its components when combined with conventional antibiotics, supported by available experimental data and detailed methodologies. A notable characteristic of this compound is the low risk of resistance development, making it a compelling candidate for combination strategies.[2]
Data Presentation: Quantitative Analysis of this compound's Interactions
The following tables summarize the known synergistic and antagonistic interactions of this compound and its components with other antimicrobial agents. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the nature of the interaction, where:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 1: Synergistic Effects of Tyrocidines (a Component of this compound) with Antifungal Agents against Candida albicans Biofilms
| Tyrocidine Component | Conventional Antifungal | FICI Value | Interpretation |
| Tyrocidine A | Amphotericin B | 0.14 - 0.42 | Synergy[6] |
| Tyrocidine B | Amphotericin B | 0.14 - 0.42 | Synergy[6] |
| Tyrocidine C | Amphotericin B | 0.14 - 0.42 | Synergy[6] |
| Tyrocidine A | Caspofungin | 0.10 - 0.35 | Synergy[6] |
| Tyrocidine B | Caspofungin | 0.10 - 0.35 | Synergy[6] |
| Tyrocidine C | Caspofungin | 0.10 - 0.35 | Synergy[6] |
Data from a study on the synergistic activity of tyrocidines against C. albicans biofilms.[6]
Table 2: Antagonistic Effects of this compound and Gramicidin with Aminoglycosides against Gram-Negative Bacteria
| This compound Component | Conventional Antibiotic | Bacterial Strain(s) | Observed Effect |
| This compound | Aminoglycosides (e.g., Gentamicin) | Enterobacter cloacae, Escherichia coli | Antagonism |
| Gramicidin | Aminoglycosides (e.g., Amikacin, Tobramycin, Gentamicin) | Acinetobacter baumannii, Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae | Antagonism |
This antagonism is due to the depolarization of the bacterial membrane by this compound/gramicidin, which inhibits the uptake of aminoglycosides.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of this compound and the conventional antibiotic to be tested
Procedure:
-
Prepare serial two-fold dilutions of the conventional antibiotic along the x-axis of the 96-well plate.
-
Prepare serial two-fold dilutions of this compound along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with the standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the rate of bactericidal activity of an antimicrobial agent or combination over time.
Materials:
-
Culture tubes with appropriate growth medium
-
Bacterial inoculum at a starting concentration of ~5 x 10^5 CFU/mL
-
This compound and the conventional antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates)
Procedure:
-
Prepare culture tubes with the bacterial inoculum and the antimicrobial agents, both alone and in combination, at the selected concentrations.
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Biofilm Eradication Assay
This assay assesses the ability of antimicrobial agents to eradicate established biofilms.
Materials:
-
96-well plates suitable for biofilm formation
-
Bacterial culture for biofilm formation
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
This compound and the conventional antibiotic
-
Crystal violet solution for staining
Procedure:
-
Grow bacterial biofilms in the wells of a 96-well plate by inoculating with a standardized bacterial suspension and incubating for a specified period (e.g., 24 hours).
-
After biofilm formation, gently wash the wells to remove planktonic cells.
-
Add fresh medium containing various concentrations of this compound, the conventional antibiotic, or their combination to the wells.
-
Incubate for another 24 hours.
-
Wash the wells again and stain the remaining biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
A significant reduction in absorbance in the treated wells compared to the untreated control indicates biofilm eradication.
Mandatory Visualizations
References
- 1. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 2. Synergistic Activity of the Tyrocidines, Antimicrobial Cyclodecapeptides from Bacillus aneurinolyticus, with Amphotericin B and Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 6. In vitro activities of beta-lactam-beta-lactamase inhibitor combinations against Stenotrophomonas maltophilia: correlation between methods for testing inhibitory activity, time-kill curves, and bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Tyrothricin's Active Components on Diverse Cell Lines
Tyrothricin, a topical antibiotic, is a complex of two primary active polypeptide groups: linear gramicidins and cyclic tyrocidines. Due to its significant systemic toxicity, its use is restricted to topical applications. This toxicity, however, has prompted research into the cytotoxic effects of its components, particularly against cancer cell lines. This guide provides a comparative analysis of the cytotoxic effects of gramicidin, a major component of this compound, on various cell lines based on available experimental data. While this compound itself is not extensively studied in this context, the data on gramicidin offers significant insight into the potential cytotoxic mechanisms and differential effects of the parent compound.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of gramicidin on several human cancer cell lines. These values represent the concentration of gramicidin required to inhibit the growth of 50% of the cell population and are a measure of the compound's cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) |
| Renal Cell Carcinoma | ||
| A498 | Clear Cell | < 1.0 |
| 786-O | Clear Cell | < 1.0 |
| Caki-1 | Clear Cell | < 1.0 |
| SN12C | Clear Cell | < 1.0 |
| ACHN | Papillary | < 1.0 |
| Ovarian Cancer | ||
| OVCAR8 | 0.0763 | |
| SKOV3 | 0.1856 | |
| A2780 | 0.1148 | |
| Gastric Cancer | ||
| SGC-7901 | 0.183 | |
| BGC-823 | 0.191 |
Data sourced from studies on renal cell carcinoma, ovarian cancer, and gastric cancer cell lines.[1][2][3]
In addition to cancer cell lines, the cytotoxicity of gramicidin has been evaluated against several non-malignant mammalian cell lines, including A31 (mouse embryo fibroblasts), SVT2 (mouse fibroblasts), L929 (mouse fibroblasts), and J774 (mouse macrophages).[4] While specific IC50 values were not detailed in the provided literature, the studies indicate that gramicidin nanoparticles exhibit differential cytotoxicity.[4]
Experimental Protocols
The determination of cytotoxicity, typically measured as IC50 values, involves standardized cell viability assays. Below are the general methodologies employed in the cited studies.
Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines (e.g., OVCAR8, SKOV3, A2780 for ovarian cancer; A498, 786-O, Caki-1, SN12C, ACHN for renal cell carcinoma; SGC-7901, BGC-823 for gastric cancer) are cultured in appropriate media, such as Roswell Park Memorial Institute (RPMI) medium, supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.[2]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Treatment: For cytotoxicity assays, cells are seeded in 96-well plates at a specific density (e.g., 1.5 x 10^4 cells per well).[4] After a 24-hour incubation period to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of gramicidin.[4] Control wells include cells treated with medium alone or a vehicle control.
Cell Viability Assays:
-
Principle: Cell viability is commonly assessed using colorimetric or fluorometric assays that measure metabolic activity. A decrease in metabolic activity is indicative of cell death.
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.
-
Cell Counting Kit-8 (CCK-8) Assay: This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Procedure: Following a defined exposure time to gramicidin (e.g., 24, 48, or 72 hours), the assay reagent is added to each well.[1][2] After a specified incubation period, the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the gramicidin concentration and fitting the data to a dose-response curve.
Visualizations
Below are diagrams illustrating the experimental workflow for determining cytotoxicity and the proposed signaling pathways for gramicidin-induced cell death.
Caption: Experimental workflow for determining the cytotoxicity of gramicidin on cell lines.
Caption: Proposed signaling pathways for gramicidin-induced cell death.
Mechanism of Action and Signaling Pathways
The cytotoxic mechanism of gramicidin appears to be cell-type dependent.
-
In Ovarian Cancer Cells: Studies have shown that gramicidin induces apoptosis.[2] This is characterized by the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation, which are hallmarks of programmed cell death.[2]
-
In Renal Cell Carcinoma Cells: In contrast, in renal cell carcinoma cells, gramicidin appears to induce a non-apoptotic, necrotic-like cell death.[1] This is associated with the disruption of sodium and potassium ion homeostasis, leading to a significant depletion of cellular energy (ATP) and the inhibition of glycolysis.[1]
This differential activity suggests that the cellular context plays a crucial role in the response to gramicidin, a key component of this compound. Further research is necessary to fully elucidate the cytotoxic effects of the complete this compound complex and its other components, the tyrocidines, on a broader range of cell lines.
References
evaluating the development of bacterial resistance to tyrothricin versus other antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates a thorough evaluation of existing and novel antimicrobial agents. Tyrothricin, a polypeptide antibiotic complex in clinical use for over six decades, has long been observed to have a low propensity for inducing bacterial resistance. This guide provides a comparative analysis of the development of bacterial resistance to this compound versus other commonly used antibiotics, supported by experimental data. We delve into the methodologies of resistance induction studies and visualize the distinct mechanisms of action that may contribute to this compound's durable efficacy.
Quantitative Comparison of In Vitro Resistance Development
The following table summarizes the results of in vitro studies that assessed the development of bacterial resistance to this compound and other antibiotics. Resistance is quantified by the fold increase in the Minimum Inhibitory Concentration (MIC) after a specified number of passages in the presence of the antibiotic. A lower fold increase suggests a slower development of resistance.
| Antibiotic | Bacterial Strain | Number of Passages | MIC Fold Increase | Reference |
| This compound | Klebsiella pneumoniae | Not specified | 2.4 | [1] |
| Bacitracin | Staphylococcus aureus | 10 | >8 | [1] |
| Bacitracin | Acinetobacter baumannii | Not specified | >8 | [1] |
| Neomycin | Streptococcus pyogenes | Not specified | 5000 | [1] |
| Daptomycin | Staphylococcus aureus MW2 | 20 | 4 to 26.7 | [2] |
| Ciprofloxacin | Klebsiella pneumoniae | Not specified | 16 to 256 | |
| Fusidic Acid | Staphylococcus aureus | Not specified | High frequency | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro resistance induction studies using the serial passage method, followed by determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
In Vitro Resistance Induction by Serial Passage
This method is designed to simulate the selective pressure that leads to the development of antibiotic resistance over time.
-
Bacterial Strain Selection: A susceptible bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Klebsiella pneumoniae ATCC 13883) is chosen.
-
Initial MIC Determination: The baseline MIC of the antibiotic against the selected strain is determined using the broth microdilution method as described below.
-
Serial Passages:
-
A bacterial culture is grown to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is then exposed to a sub-inhibitory concentration (typically 0.5 x MIC) of the antibiotic in a 96-well microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The following day, the bacteria from the well with the highest concentration of the antibiotic that still shows growth are used to inoculate a new series of antibiotic dilutions.
-
This process is repeated for a predetermined number of passages (e.g., 10, 20, or more).
-
-
Final MIC Determination: After the final passage, the MIC of the "evolved" bacterial population is determined and compared to the baseline MIC to calculate the fold increase in resistance.
-
Stability of Resistance: To assess the stability of the acquired resistance, the resistant strain is sub-cultured for several passages in an antibiotic-free medium before re-determining the MIC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this procedure.[3][4][5][6][7]
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 colony-forming units per milliliter) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth (i.e., the well remains clear).
Mechanisms of Action and Resistance
The distinct mechanism of action of this compound, which involves direct disruption of the bacterial cell membrane, is a key factor in its low propensity for inducing resistance. Unlike many other antibiotics that target specific enzymes or metabolic pathways, this compound's mode of action makes it more difficult for bacteria to develop resistance through single-point mutations.
This compound's Mechanism: A Multi-pronged Attack on the Bacterial Membrane
This compound is a mixture of linear gramicidins and cyclic tyrocidines, both of which are antimicrobial peptides that target and disrupt the integrity of the bacterial cell membrane. Several models have been proposed to describe this process:
References
- 1. Understanding the risk of emerging bacterial resistance to over the counter antibiotics in topical sore throat medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Changes That Correlate with Reduced Susceptibility to Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
Safety Operating Guide
Essential Safety and Handling Protocols
Proper disposal of Tyrothricin is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a potent antibiotic, improper disposal can contribute to the development of antimicrobial resistance in the environment.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for research and drug development professionals.
Before beginning any disposal process, it is imperative to adhere to strict safety measures to minimize exposure and risk. This compound should be handled as a hazardous chemical.[3][4]
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the inhalation of dust or aerosols.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-impermeable gloves, safety glasses with side-shields or goggles, and a lab coat or other protective clothing.[7][8][9] For procedures that may generate dust, a NIOSH-approved respirator may be necessary.[7]
-
Handling: Avoid direct contact with skin and eyes.[5][7] Use non-sparking tools and explosion-proof equipment to prevent ignition, especially when handling the powdered form.[5][6] After handling, wash hands thoroughly.[7][9]
-
Storage: Store waste this compound in suitable, tightly closed, and clearly labeled containers away from incompatible materials.[5][7]
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all federal, state, and local environmental regulations.[4] Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) provides guidelines for managing pharmaceutical waste.[10][11] Never discharge this compound waste into drains or sewer systems. [5][7]
Step 1: Waste Segregation and Collection
Properly segregate this compound waste at the point of generation.
-
Solid Waste: Collect surplus, expired, or contaminated this compound powder in a designated, sealed hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as gloves, weighing papers, or pipette tips, should be collected in a suitable, closed container for disposal.[7]
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's safety protocols.
Step 2: Primary Disposal Method - Incineration
The preferred and most effective method for destroying antibiotic waste is high-temperature incineration.[8][10][12]
-
Engage a Licensed Service: Arrange for the collected waste to be handled by a licensed professional waste disposal company.[7][8]
-
Specify Incineration: Ensure the disposal service will use a chemical incinerator equipped with an afterburner and flue gas scrubber to neutralize harmful combustion byproducts.[5][7][8]
Step 3: Alternative Disposal Method - Chemical Destruction Plant
If incineration is not an option, a licensed chemical destruction facility is a suitable alternative.[5]
-
Identify a Facility: Contact a certified hazardous waste management company that operates a chemical destruction plant.
-
Transfer Waste: Follow all institutional and regulatory procedures for the safe transfer of the sealed waste containers to the facility.
Step 4: Disposal of Contaminated Packaging
Empty containers that held this compound must also be disposed of properly.
-
Decontamination: Triple-rinse the container with a suitable solvent.[5] Collect the rinsate and dispose of it as hazardous chemical waste along with the primary this compound waste.
-
Recycling/Reconditioning: Once decontaminated, the container can be offered for recycling or reconditioning.[5]
-
Landfill Disposal: As an alternative, puncture the container to render it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[5]
-
Incineration: Combustible packaging materials can be incinerated via a licensed waste hauler.[5]
Summary of Disposal Recommendations
The following table summarizes the key operational information for the safe disposal of this compound.
| Item | Recommended Personal Protective Equipment (PPE) | Approved Disposal Method |
| This compound (Solid) | Chemical-impermeable gloves, safety goggles, lab coat. Respirator if dust is generated.[7][9] | Offer to a licensed disposal company for controlled chemical incineration with an afterburner and scrubber.[7][8] Do not dispose of in drains or sewers.[5][7] |
| Contaminated Labware | Chemical-impermeable gloves, safety goggles, lab coat.[7][9] | Collect in a suitable, closed container and dispose of as hazardous chemical waste via incineration.[7] |
| Contaminated Packaging | Chemical-impermeable gloves, safety goggles, lab coat.[7][9] | Triple-rinse and offer for recycling/reconditioning, or puncture and dispose of in a sanitary landfill.[5] Alternatively, dispose of as unused product via incineration.[5][7] |
| Spill Cleanup Debris | Chemical-impermeable gloves, safety goggles, lab coat, respirator.[4][5] | Collect material in a suitable, closed container and arrange for disposal through a licensed hazardous waste service in accordance with local, state, and federal regulations.[5][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 2. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 3. bitesizebio.com [bitesizebio.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. targetmol.com [targetmol.com]
- 7. toku-e.com [toku-e.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. capotchem.cn [capotchem.cn]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrothricin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Tyrothricin, a polypeptide antibiotic mixture. Adherence to these procedures is critical to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE) for this compound
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for larger quantities.[1][2] | Protects against dust, aerosols, and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, low-protein latex). Double gloving is recommended. Gloves must be inspected before use.[1][2][3] | Prevents skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing. A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1][3] | Protects skin from contamination. |
| Respiratory Protection | A full-face particle respirator (e.g., N100 US or P3 EU) should be used if exposure limits are exceeded or if dust/aerosols are generated.[4] | Prevents inhalation of dust or aerosols. |
| Footwear | Protective shoe covers.[2] | Prevents contamination of personal footwear. |
Emergency Exposure Response
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][2][5] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes. Ensure to remove contact lenses if present. Consult a physician.[1][4][5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][5] |
Procedural Protocol for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated handling area, such as a chemical fume hood.[1]
-
Set up an emergency exit and a designated risk-elimination area.[1]
-
Have an emergency shower and eyewash station readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Wash hands thoroughly before putting on any PPE.[3]
-
Don a protective gown, ensuring complete coverage.
-
Put on the first pair of gloves, tucking the gown cuffs underneath.
-
Put on the second pair of gloves over the gown cuffs.[3]
-
Wear safety goggles and, if necessary, a face shield.
-
If there is a risk of inhalation, wear a suitable respirator.
3. Handling and Use:
-
Avoid all personal contact, including inhalation.[2]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
If dissolving the solid, use a solvent of choice such as ethanol, methanol, DMSO, or dimethyl formamide, and purge with an inert gas.[6]
4. Storage:
-
Store this compound in a tightly closed, suitable container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials like strong oxidizing agents.[7][4]
5. Spill Management:
-
Minor Spills:
-
Clean up spills immediately.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Dampen with water to prevent dusting before sweeping.[2]
-
Vacuum or sweep up the material. The vacuum cleaner should be fitted with a HEPA filter.[2]
-
Place the waste in a suitable, labeled container for disposal.[2]
-
-
Major Spills:
6. Doffing Personal Protective Equipment (PPE):
-
Remove the outer pair of gloves and dispose of them.
-
Remove the gown, turning it inside out as you remove it.
-
Remove the inner pair of gloves.
-
Remove eye and respiratory protection.
7. Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Dispose of unused this compound by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][7]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[1]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
